5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
Description
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Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-[(1-ethylpyrazol-4-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H15N3O/c1-2-13-7-8(6-11-13)5-9-3-4-10(14)12-9/h6-7,9H,2-5H2,1H3,(H,12,14) |
InChI Key |
BWYSUAIPYSHRNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC2CCC(=O)N2 |
Origin of Product |
United States |
Physicochemical Profiling and Synthetic Methodologies of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
Executive Summary
The compound 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one (CAS: 1694172-54-7) is a highly specialized heterocyclic building block utilized in advanced drug discovery[1]. By combining a gamma-lactam (pyrrolidin-2-one) core with an N-ethylated pyrazole moiety, this molecule serves as a privileged scaffold. Pyrrolidin-2-one derivatives are heavily featured in central nervous system (CNS) therapeutics, most notably as ligands for Synaptic Vesicle Glycoprotein 2A (SV2A) in the development of antiepileptic drugs and Positron Emission Tomography (PET) radiotracers[2]. The structural architecture provides an optimal balance of hydrogen-bonding capability and lipophilicity, making it an ideal precursor for neurotherapeutics[3].
Structural Rationale & Physicochemical Profile
To predict the pharmacokinetic behavior of a molecule, we must analyze its physicochemical properties. The parameters below outline why this specific scaffold is highly valued in CNS-targeted screening libraries.
Table 1: Physicochemical Properties and Pharmacological Significance
| Property | Value (Calculated/Estimated) | Clinical/Chemical Significance |
| Molecular Formula | C10H15N3O | - |
| Molecular Weight | 193.25 g/mol | < 500 Da; ideal for rapid passive diffusion across the Blood-Brain Barrier (BBB). |
| Topological Polar Surface Area (TPSA) | 46.9 Ų | < 90 Ų; optimal for CNS penetration while maintaining aqueous solubility. |
| LogP (cLogP) | ~0.8 - 1.2 | Balanced lipophilicity prevents excessive plasma protein binding and lipid trapping. |
| H-Bond Donors | 1 (Lactam NH) | Minimizes the desolvation energy penalty during lipid membrane transit. |
| H-Bond Acceptors | 2 (Lactam C=O, Pyrazole N) | Sufficient for robust target engagement (e.g., SV2A binding pockets)[3]. |
| Rotatable Bonds | 3 | Low conformational entropy penalty upon target binding, increasing affinity. |
Mechanistic Insight: The pyrrolidin-2-one ring provides a rigid, metabolically stable hydrogen-bond donor/acceptor pair that resists rapid enzymatic hydrolysis—a common pitfall in linear amides. Simultaneously, the 1-ethyl-1H-pyrazole acts as a bioisostere for aromatic rings, offering pi-stacking interactions with target proteins while its N-ethyl group fine-tunes the lipophilicity to enhance membrane permeability.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 5-substituted pyrrolidin-2-ones requires precise control to prevent lactam ring-opening or over-reduction. The following protocol utilizes a Grignard addition followed by a Lewis acid-mediated silane reduction.
Expertise & Causality : We select triethylsilane (Et₃SiH) and boron trifluoride etherate (BF₃·OEt₂) for the reduction step. BF₃·OEt₂ specifically activates the hemiaminal hydroxyl group (formed post-Grignard addition) due to boron's high oxophilicity. This creates a transient carbocation that is immediately trapped by hydride transfer from the bulky Et₃SiH. Self-Validation: This system acts as its own internal control. If the Lewis acid is too strong or the temperature too high, irreversible ring-opening occurs, which is immediately detectable via LC-MS as an acyclic amino acid byproduct[4].
Step-by-Step Protocol: Synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
-
Grignard Preparation : In a flame-dried Schlenk flask under argon, prepare (1-ethyl-1H-pyrazol-4-yl)methylmagnesium bromide (1.2 eq) in anhydrous THF (0.5 M) at 0 °C.
-
Addition to Succinimide : Dropwise add the Grignard reagent to a solution of succinimide (1.0 eq) in THF at -78 °C. Stir for 2 hours, allowing the reaction to slowly warm to -20 °C.
-
Quenching : Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the crude hemiaminal intermediate.
-
Silane Reduction : Dissolve the crude hemiaminal in anhydrous CH₂Cl₂ and cool to -78 °C. Add Et₃SiH (3.0 eq) followed dropwise by BF₃·OEt₂ (1.5 eq).
-
Maturation & Isolation : Stir for 4 hours at -78 °C, then slowly warm to room temperature. Quench with saturated NaHCO₃. Extract the organic layer, concentrate, and purify via silica gel flash chromatography (EtOAc/MeOH gradient) to isolate the target compound.
-
QC Validation : Confirm purity (>95%) and structural integrity via UPLC-MS and ¹H/¹³C NMR[4].
High-Throughput ADME & Characterization Workflows
Once synthesized, the compound must undergo rigorous physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to validate its utility as a CNS building block.
Workflow for physicochemical validation and ADME profiling of the synthesized compound.
Protocol: PAMPA-BBB (Blood-Brain Barrier) Assay
Expertise & Causality : While computational models (TPSA < 90 Ų) predict excellent CNS penetration, they cannot account for micro-solvation effects or specific lipid interactions. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) provides an empirical, self-validating system. By utilizing a porcine brain lipid extract, the assay mimics the exact lipid composition of the BBB, ensuring that the measured effective permeability ( Pe ) accurately reflects passive diffusion mechanics in vivo.
-
Membrane Preparation : Coat the porous filter membrane of a 96-well acceptor plate with 5 μL of porcine brain lipid extract (20 mg/mL in dodecane).
-
Donor Solution : Dissolve the compound in DMSO to create a 10 mM stock, then dilute to 50 μM in PBS (pH 7.4). Add 300 μL of this solution to the donor plate wells.
-
Assembly & Incubation : Place the acceptor plate (containing 300 μL of fresh PBS per well) over the donor plate. Incubate the "sandwich" at 37 °C for exactly 4 hours without agitation. Note: Avoiding agitation is critical to maintain the unstirred water layer (UWL), which accurately simulates physiological conditions.
-
Quantification : Separate the plates. Analyze the compound concentrations in both donor and acceptor wells using LC-MS/MS.
-
Calculation : Calculate the effective permeability ( Pe ). A Pe>4.0×10−6 cm/s confirms high BBB penetration suitable for neurotherapeutics.
References
-
ACS Omega. "Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging". American Chemical Society. URL:[Link]
-
Journal of Medicinal Chemistry. "Enabling Efficient Positron Emission Tomography (PET) Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) with a Robust and One-Step Radiosynthesis". American Chemical Society. URL:[Link]
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1H NMR and 13C NMR spectral data for 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
This guide offers a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to provide not just raw data, but a detailed interpretation grounded in the fundamental principles of NMR spectroscopy, empowering scientists to confidently elucidate and verify the structure of this and related molecules.
Introduction: The Structural Landscape
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[1][2] For a molecule like 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one, which contains two distinct nitrogen-containing heterocyclic systems, NMR provides a detailed roadmap of its atomic connectivity and chemical environment.
The molecule consists of a pyrrolidin-2-one ring linked via a methylene bridge to a 1-ethyl-1H-pyrazole ring. The pyrrolidin-2-one moiety is a five-membered lactam, while the pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms. Understanding the influence of these structural features on the NMR spectrum is critical for unambiguous characterization.[3]
For clarity throughout this guide, the following numbering scheme will be used for the atoms of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one:
Figure 1: Chemical Structure and Atom Numbering
A diagram showing the chemical structure and atom numbering.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides information on the chemical environment, quantity, and neighboring protons for each unique proton in the molecule. The analysis involves evaluating the chemical shift (δ), integration, and signal multiplicity.[4]
Predicted ¹H NMR Data
| Proton(s) | Integration | Predicted δ (ppm) | Predicted Multiplicity | Justification |
| H1 (N-H) | 1H | ~7.5 - 8.5 | Broad Singlet (br s) | Amide protons are often broad and appear downfield; exchangeable with D₂O.[5] |
| H11 (Pyrazole) | 1H | ~7.5 | Singlet (s) | Aromatic proton on the pyrazole ring, adjacent to two nitrogen atoms, resulting in a downfield shift.[6] |
| H8 (Pyrazole) | 1H | ~7.3 | Singlet (s) | Aromatic proton on the pyrazole ring.[6] |
| H12 (Ethyl CH₂) | 2H | ~4.1 | Quartet (q) | Methylene protons adjacent to a nitrogen atom and coupled to the three methyl protons of the ethyl group. |
| H5 | 1H | ~3.6 - 3.8 | Multiplet (m) | Methine proton adjacent to the amide nitrogen and coupled to protons on C4 and C6. |
| H6 (Bridge CH₂) | 2H | ~2.7 | Multiplet (m) | Methylene protons adjacent to the pyrazole ring and coupled to the H5 proton. |
| H3, H4 | 4H | ~1.8 - 2.4 | Multiplets (m) | Aliphatic protons of the pyrrolidinone ring. Their signals are complex due to coupling with each other and H5.[5] |
| H13 (Ethyl CH₃) | 3H | ~1.4 | Triplet (t) | Methyl protons coupled to the two methylene protons of the ethyl group. |
Causality of Spectral Features
-
Chemical Shifts: The positions of the signals are dictated by the electronic environment. The pyrazole protons (H8, H11) are in the aromatic region, shifted downfield due to ring currents. The N-H proton (H1) is significantly deshielded by the adjacent carbonyl group and nitrogen atom. The ethyl group's methylene protons (H12) are deshielded by the attached nitrogen. The remaining aliphatic protons appear in the upfield region.
-
Multiplicity (Spin-Spin Coupling): The splitting of signals is a result of the influence of neighboring, non-equivalent protons. For instance, the triplet and quartet pattern of the ethyl group is a classic example of the n+1 rule, where 'n' is the number of adjacent protons. The signals for protons on the pyrrolidinone ring (H3, H4, H5) and the methylene bridge (H6) are expected to be complex multiplets due to coupling with multiple, chemically distinct neighbors.
Key ¹H-¹H spin-spin coupling interactions.
¹³C NMR Spectral Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each signal corresponds to a chemically distinct carbon.[7]
Predicted ¹³C NMR Data
| Carbon(s) | Predicted δ (ppm) | Justification |
| C2 (C=O) | ~175 - 178 | Carbonyl carbon of the lactam, highly deshielded.[8][9] |
| C11 (Pyrazole) | ~138 - 140 | Aromatic carbon in the pyrazole ring adjacent to two nitrogens.[10] |
| C8 (Pyrazole) | ~128 - 130 | Aromatic carbon in the pyrazole ring.[10] |
| C7 (Pyrazole) | ~118 - 120 | Substituted aromatic carbon in the pyrazole ring. |
| C5 | ~55 - 58 | Aliphatic carbon attached to the amide nitrogen.[11] |
| C12 (Ethyl CH₂) | ~45 - 48 | Aliphatic carbon attached to a nitrogen atom. |
| C3, C4, C6 | ~25 - 35 | Aliphatic carbons in the pyrrolidinone ring and the methylene bridge.[12] |
| C13 (Ethyl CH₃) | ~14 - 16 | Aliphatic methyl carbon. |
Causality of Spectral Features
The chemical shift of a carbon atom is primarily influenced by its hybridization and the electronegativity of the atoms it is bonded to.
-
Hybridization: The sp²-hybridized carbons of the pyrazole ring and the carbonyl group (C2) resonate at lower fields (higher ppm values) compared to the sp³-hybridized aliphatic carbons.
-
Electronegativity: The carbonyl carbon (C2) is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. Carbons directly attached to nitrogen (C5, C11, C12) are also shifted downfield relative to other aliphatic or aromatic carbons. The methyl carbon (C13) of the ethyl group is the most upfield signal, as it is the most shielded.
Experimental Protocols for NMR Data Acquisition
Obtaining high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following protocol outlines a standardized approach.[3][13]
Step-by-Step Methodology
-
Sample Preparation:
-
Purity: Ensure the sample of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is of high purity (>95%) to minimize interfering signals from impurities.
-
Solvent: Select a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for ensuring the observation of exchangeable protons like N-H.
-
Concentration:
-
For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.[3]
-
-
Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: ~1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: ~2 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
A generalized workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one provide a wealth of structural information. By systematically analyzing the chemical shifts, integration, and coupling patterns, researchers can confirm the identity and purity of the compound. The predicted data in this guide serve as a robust reference for scientists working with this molecule, ensuring accurate structural elucidation and supporting the integrity of their research in drug discovery and development.
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Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Magnetic Resonance Spectroscopy: Principles and Techniques: Lessons for Clinicians. Retrieved from [Link]
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ACS Publications. (2016). Enabling Efficient Positron Emission Tomography (PET) Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) with a Robust and One-Step Radiosynthesis of a Highly Potent 18F-Labeled Ligand ([18F]UCB-H). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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ResearchGate. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Retrieved from [Link]
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Unveiling the Mechanism of Action of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one Derivatives: A Technical Whitepaper
Executive Summary
The development of novel neurotherapeutics and cardiovascular agents relies heavily on privileged scaffolds that can cross the blood-brain barrier (BBB) while maintaining high target specificity. The compound 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one represents a highly specialized convergence of two critical pharmacophores: the classical pyrrolidin-2-one (γ-lactam) core, historically associated with "racetam" nootropics, and the 1-ethyl-1H-pyrazol-4-yl moiety, a sterically tunable, hydrogen-bond-rich heterocycle. This whitepaper elucidates the multi-target mechanistic profile of this derivative class, bridging its roles in synaptic vesicle modulation, α1-adrenergic antagonism, and emerging neuro-immune signaling pathways.
Pharmacophore Deconstruction: The Pyrazole-Lactam Axis
The pyrrolidin-2-one ring is a well-documented scaffold that confers favorable pharmacokinetic properties, notably high aqueous solubility and passive BBB permeability. However, unsubstituted or lightly substituted pyrrolidin-2-ones (e.g., piracetam) often suffer from low target affinity.
By functionalizing the 5-position with a (1-ethyl-1H-pyrazol-4-yl)methyl group, researchers introduce a rigid spatial vector that drastically alters the structure-activity relationship (SAR). The pyrazole nitrogen atoms serve as potent hydrogen-bond acceptors, while the N-ethyl group provides a lipophilic anchor that fits into deep hydrophobic binding pockets of target proteins. This specific substitution pattern shifts the molecule from a weak, generalized neuromodulator to a high-affinity ligand capable of targeted allosteric regulation.
Core Mechanisms of Action
Synaptic Vesicle Protein 2A (SV2A) Allosteric Modulation
The primary neuropharmacological target for 5-substituted pyrrolidin-2-one derivatives is Synaptic Vesicle Protein 2A (SV2A), a ubiquitous transmembrane glycoprotein critical for neurotransmitter exocytosis[1]. Unlike classical receptor antagonists, these derivatives act as allosteric modulators. They bind to a specific cytosolic domain of SV2A during the vesicle priming phase. This binding alters the conformation of SV2A, optimizing its interaction with synaptotagmin and the SNARE complex. The result is a stabilization of calcium-dependent vesicle fusion, which normalizes the release of excitatory neurotransmitters (like glutamate) during high-frequency pathological firing, while leaving basal synaptic transmission largely unaffected[1].
Mechanism of SV2A modulation by pyrrolidin-2-one derivatives in synaptic exocytosis.
α1-Adrenergic Receptor Antagonism
Beyond the CNS, 5-substituted pyrrolidin-2-one derivatives exhibit potent cardiovascular properties via α1-adrenergic receptor antagonism[2]. The spatial distance between the lactam carbonyl and the pyrazole ring mimics the pharmacophore required for α1-adrenoceptor docking. Binding to these receptors blocks endogenous catecholamines (e.g., adrenaline) from inducing vasoconstriction and ectopic pacemaker activity. Consequently, these derivatives demonstrate significant prophylactic antiarrhythmic and hypotensive efficacy, particularly in adrenaline-induced arrhythmia models[3].
TREM2 Agonism and Neuroinflammation
Recent patent literature highlights pyrazole-substituted heterocyclic compounds as agonists for Triggering Receptor Expressed on Myeloid Cells 2 (TREM2)[4]. TREM2 is a microglial surface receptor that, when activated, initiates a cascade involving DAP12 and SYK kinases, leading to enhanced phagocytosis of amyloid-beta plaques and a reduction in neuroinflammatory cytokines. The 5-[(1-ethyl-1H-pyrazol-4-yl)methyl] scaffold provides the necessary geometry to dimerize and activate the TREM2 extracellular domain, positioning these derivatives as promising candidates for Alzheimer's disease and other neurodegenerative disorders[5].
Quantitative Pharmacological Profiling
To contextualize the potency of this chemical class, the following table synthesizes quantitative binding and efficacy data for structurally related pyrrolidin-2-one and pyrazole derivatives across their primary targets.
| Compound / Derivative Class | Target Receptor | Primary Affinity / Potency | Pharmacological Effect | Source |
| S-75 (Pyrrolidin-2-one analog) | α1A-Adrenergic | EC50 = 138.2 ± 21.9 nM | Antiarrhythmic | [3] |
| S-75 (Pyrrolidin-2-one analog) | α1B-Adrenergic | EC50 = 2.53 ± 0.5 nM | Hypotensive | [3] |
| EP-40 (Piperazinyl-lactam) | α1-Adrenergic | ED50 = 1.9 mg/kg (i.v.) | Antiarrhythmic | [6] |
| Compound 10b (N-benzylated) | AChE / ROS | 2 mg/kg (In vivo efficacy) | Anti-Alzheimer's | [5] |
| Levetiracetam (Reference) | SV2A | ~3000 nM (Ki) | Anticonvulsant | [1] |
Self-Validating Experimental Methodologies
To rigorously evaluate the mechanism of action of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one derivatives, the following self-validating protocols must be employed. These methods are designed to isolate specific causal variables while utilizing internal controls to prevent false positives.
Competitive Radioligand Binding Assay (SV2A)
Causality: Standard racetams have relatively low affinity for SV2A, making direct radiolabeling assays noisy and unreliable. To accurately determine the Ki of the pyrazole-derivative, we utilize [3H] -ucb 30889, a high-affinity SV2A ligand, in a competitive displacement format. Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 15 minutes to isolate the membrane fraction.
-
Incubation: Incubate 50 µg of membrane protein with 2 nM [3H] -ucb 30889 and varying concentrations of the test derivative (10 pM to 100 µM) in a 96-well plate for 120 minutes at 4°C to reach equilibrium.
-
Self-Validation (NSB Control): In parallel wells, add 1 mM of unlabeled levetiracetam. Validation Rule: If Non-Specific Binding (NSB) exceeds 20% of total binding, the membrane preparation is degraded, and the assay must be aborted.
-
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI. Wash thrice with cold buffer and quantify retained radioactivity using liquid scintillation counting.
-
Analysis: Calculate the IC50 using non-linear regression, and derive the Ki using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology (mEPSC Isolation)
Causality: To prove that the derivative modulates presynaptic vesicle release (SV2A mechanism) rather than postsynaptic receptor blockade, we must isolate miniature Excitatory Postsynaptic Currents (mEPSCs). Protocol:
-
Slice Preparation: Prepare acute hippocampal slices (300 µm) from P14-P21 rodents. Transfer to a recording chamber continuously perfused with oxygenated Artificial Cerebrospinal Fluid (aCSF).
-
Pharmacological Isolation: Add 1 µM Tetrodotoxin (TTX) to the aCSF to block voltage-gated sodium channels (preventing action potentials), and 10 µM Bicuculline to block GABA A receptors. This isolates spontaneous, single-vesicle glutamate release events.
-
Recording: Patch a CA1 pyramidal neuron in whole-cell configuration (holding potential -70 mV).
-
Self-Validation (Series Resistance): Monitor Series Resistance ( Rs ) continuously via a 5 mV hyperpolarizing test pulse. Validation Rule: If Rs fluctuates by >20% during the baseline or drug-application phase, the seal is compromised, and the data must be discarded.
-
Drug Application & Analysis: Perfuse the derivative (10 µM) for 10 minutes. An SV2A modulator will alter the frequency of mEPSCs (indicating a presynaptic effect on vesicle fusion probability) without altering the amplitude (which would indicate a postsynaptic receptor effect).
Self-validating experimental workflow for evaluating pyrrolidin-2-one derivatives.
Conclusion
The 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one scaffold represents a highly versatile and potent pharmacophore. By combining the BBB-penetrating properties of the γ-lactam ring with the specific spatial and electronic characteristics of the pyrazole moiety, these derivatives offer targeted modulation of SV2A, potent α1-adrenergic antagonism, and emerging utility as TREM2 agonists. Rigorous, self-validating pharmacological profiling remains essential to untangle these multi-pathway effects and translate them into viable clinical therapeutics.
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A Technical Guide to the Preliminary In Vitro Toxicity Screening of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
Abstract
The early identification of potential safety liabilities is a cornerstone of modern drug development, enabling a "fail fast, fail early" strategy that conserves resources and prioritizes the most promising therapeutic candidates.[1][2] This guide provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro toxicity screening of the novel compound 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one. This compound, integrating both pyrazole and pyrrolidone motifs, belongs to chemical classes known for diverse biological activities, including nootropic and anxiolytic effects, necessitating a robust initial safety assessment.[3][4] We present a multi-tiered approach, beginning with foundational assays for general cytotoxicity and progressing toward mechanistic and organ-specific evaluations. This document details validated, step-by-step protocols for key assays, explains the scientific rationale behind experimental choices, and provides a framework for data interpretation, empowering research teams to build a reliable preliminary safety profile for this and other novel chemical entities.
Foundational Principles: A Strategy for Meaningful Screening
An effective preliminary toxicity screen is not a single experiment, but a strategic panel of assays designed to provide a holistic view of a compound's interaction with cellular systems. The objective is to move beyond a simple "toxic" or "non-toxic" label to understand the nature of the toxicity, the concentrations at which it occurs, and the potential cellular mechanisms involved.
The Rationale for a Multi-Assay, Multi-Cell Line Approach
No single assay can capture the complexity of drug-induced toxicity.[5] Therefore, we employ a dual-assay primary screen to simultaneously assess two distinct hallmarks of cell death:
-
Metabolic Competence: Assays like the MTT assay measure the health of mitochondrial enzymes, providing a sensitive indicator of cellular metabolic activity.[6] A reduction in activity is an early sign of cellular stress or dysfunction.
-
Membrane Integrity: Assays measuring the release of intracellular enzymes like Lactate Dehydrogenase (LDH) are direct markers of plasma membrane rupture, a hallmark of necrosis or late-stage apoptosis.[7][8]
By running these assays in parallel, we can differentiate between compounds that cause metabolic shutdown versus those that induce overt membrane damage. Furthermore, screening against a panel of cell lines is crucial.[1] This should include a human liver cell line (e.g., HepG2), as the liver is a primary site of drug metabolism and potential toxicity, and a non-hepatic cell line (e.g., HEK293, human embryonic kidney cells) to assess general cytotoxicity.[9][10][11] This approach helps identify potential organ-specific toxicity early in the process.
The Dose-Response Relationship: Determining the IC₅₀
Toxicity is dose-dependent. The primary quantitative output of these screens is the Half-Maximal Inhibitory Concentration (IC₅₀) , which is the concentration of the compound required to reduce cell viability or a specific biological function by 50%.[1] Establishing a clear dose-response curve across a wide range of concentrations is essential for accurately calculating the IC₅₀ and understanding the compound's potency.
Tier 1: General Cytotoxicity Assessment
This initial tier forms the core of the preliminary screen, designed to rapidly identify direct cytotoxic effects of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one.
Assay I: MTT Assay for Metabolic Viability
Principle: This colorimetric assay measures the activity of mitochondrial dehydrogenases.[6] In viable, metabolically active cells, the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced to an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically after solubilization.
-
Cell Seeding:
-
Culture selected cell lines (e.g., HepG2, HEK293) under standard conditions (37°C, 5% CO₂).
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Perform a cell count and assess viability (e.g., via trypan blue exclusion); viability should be >95%.
-
Seed cells into a 96-well clear, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Causality: Seeding at an optimal density ensures cells are in a healthy growth phase and prevents artifacts from overconfluence or sparse cultures.
-
Incubate the plate for 24 hours to allow for cell adherence and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution in serum-free culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include "vehicle control" wells (medium with the same final concentration of DMSO as the highest compound concentration) and "untreated control" wells (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate for a defined exposure period (e.g., 24 or 48 hours).
-
-
MTT Incubation and Solubilization:
-
Following incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Causality: This incubation period allows viable cells sufficient time to reduce the MTT to formazan, which appears as dark crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Assay II: LDH Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane.[8][13] The LDH cytotoxicity assay is a coupled enzymatic reaction that quantifies this released LDH. The reaction results in the conversion of a tetrazolium salt into a red formazan product, with the amount of color being proportional to the amount of LDH released, and thus to the level of cytotoxicity.[13][14]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using a separate but identical 96-well plate.
-
In addition to vehicle and untreated controls, set up controls for "Maximum LDH Release." These wells will be lysed to determine the total LDH content.
-
-
Assay Execution:
-
After the compound incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Causality: This step ensures that the supernatant collected is free of cells, which could otherwise release LDH during handling and artificially inflate the results.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, clean 96-well plate.
-
To the "Maximum LDH Release" control wells in the original plate, add 10 µL of a lysis buffer (e.g., 10X Lysis Buffer, often provided in commercial kits) and incubate for 45 minutes at 37°C. Then, transfer the supernatant as with the other samples.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution).
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.[8][14]
-
-
Data Acquisition:
-
Add 50 µL of Stop Solution (if required by the kit) to each well.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm.[8]
-
Tier 2: Mechanistic & Organ-Specific Investigation
If significant cytotoxicity is observed in the Tier 1 screen, further investigation is warranted to understand the potential for organ-specific toxicity and genotoxicity.
Hepatotoxicity Screening
Drug-induced liver injury (DILI) is a major cause of drug failure.[9] An initial screen using a human hepatoma cell line like HepG2 provides valuable early data on potential hepatotoxicity.[15][16] The Tier 1 assays (MTT and LDH) can be performed using HepG2 cells, and if toxicity is observed, more specific mechanistic assays can be employed. These can include high-content screening to assess mitochondrial membrane potential, oxidative stress, and apoptosis.[9][17]
Preliminary Genotoxicity Assessment
Genotoxicity studies assess a compound's potential to cause genetic damage (mutations or chromosomal aberrations), which is a key indicator of carcinogenic potential.[5] Regulatory guidelines require a battery of genotoxicity tests before clinical trials.[18] Early in vitro screening can prevent costly late-stage failures. Key assays include:
-
Bacterial Reverse Mutation (Ames) Test: Detects gene mutations.[5][19]
-
In Vitro Micronucleus Assay: Detects chromosomal damage.[5][20]
These assays are typically conducted as a follow-up if the initial cytotoxicity profile is favorable, providing critical data for the compound's overall safety assessment.[5]
Data Analysis & Interpretation
Calculating Percentage Viability and IC₅₀
For both assays, the data should be processed to determine the percentage of cytotoxicity or viability relative to controls.
For the MTT Assay (Viability): Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
For the LDH Assay (Cytotoxicity): Percentage Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
The resulting percentages are then plotted against the logarithm of the compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC₅₀ value.
Quantitative Data Summary
The final data should be summarized in a clear, comparative format to facilitate decision-making.
Table 1: Hypothetical Cytotoxicity Profile of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
| Cell Line | Assay Type | Exposure Time | IC₅₀ (µM) |
| HepG2 (Human Liver) | MTT (Metabolic) | 48h | 45.2 |
| HepG2 (Human Liver) | LDH (Membrane) | 48h | > 100 |
| HEK293 (Human Kidney) | MTT (Metabolic) | 48h | 89.7 |
| HEK293 (Human Kidney) | LDH (Membrane) | 48h | > 100 |
Interpretation of Hypothetical Data: The compound shows moderate metabolic inhibition in HepG2 cells at 48 hours but does not cause significant membrane damage (necrosis) in either cell line up to 100 µM. The effect is more pronounced in the liver cell line, suggesting a potential for mild, organ-specific metabolic disruption that warrants further investigation.
Visualization of Workflows and Mechanisms
Diagrams provide a clear visual summary of complex processes, ensuring protocols are understood and results are contextualized.
Caption: General Workflow for In Vitro Toxicity Screening.
Caption: Mechanisms of MTT vs. LDH Cytotoxicity Assays.
Conclusion
A systematic, multi-faceted approach to preliminary in vitro toxicity screening is indispensable for modern drug discovery. By employing a validated panel of assays to interrogate distinct cellular health parameters across relevant cell lines, researchers can build a robust preliminary safety profile for novel compounds like 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one. This foundational dataset is critical for making informed decisions, guiding lead optimization, and de-risking the progression of new chemical entities into more complex and resource-intensive stages of preclinical development.[21][22]
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Certara. (2022, January 24). Don't Forget About Safety! How to Assess Drug Candidate Safety in Early Clinical Development. Available from: [Link]
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(2025, May 29). How Early Safety Pharmacology Studies Accelerate Drug Development and Reduce Risk. Available from: [Link]
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Eurofins Discovery. In Vitro Hepatotoxicity Services. Available from: [Link]
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PubMed. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Available from: [Link]
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Charles River Laboratories. In Vitro Toxicology Testing. Available from: [Link]
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REPROCELL. Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Available from: [Link]
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Evotec. Safety Assessment. Available from: [Link]
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NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
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Bio-protocol. MTT (Assay protocol). Available from: [Link]
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PubMed. (2008, October 15). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Available from: [Link]
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Organisation for Economic Co-operation and Development (OECD). In vitro assays for developmental neurotoxicity. Available from: [Link]
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ZeClinics CRO. (2025, May 7). Non-Clinical Safety Assessment for New Drugs. Available from: [Link]
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Creative Biolabs. HepG2-based Cytotoxicity Assay Service. Available from: [Link]
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CORDIS - European Commission. (2004, May 4). ECVAM in vitro toxicity tests included in OECD testing recommendations. Available from: [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
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Taylor & Francis Online. (2017, July 14). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Available from: [Link]
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Cell Biolabs, Inc. CytoSelect™ MTT Cell Proliferation Assay. Available from: [Link]
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Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals. Available from: [Link]
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European Society of Toxicology In Vitro (ESTIV). (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Available from: [Link]
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GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Available from: [Link]
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Inotiv. Other Genetic Toxicology Assays. Available from: [Link]
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PMC - National Center for Biotechnology Information. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Available from: [Link]
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GOV.UK. (2024, July 18). Guidance on the genotoxicity testing strategies for germ cell mutagens. Available from: [Link]
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PubMed. (2013, August 15). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. Available from: [Link]
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ScienceDirect. Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. Available from: [Link]
-
ResearchGate. (2023, October 1). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Available from: [Link]
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Amazon Web Services. Supporting Information Discovery, Synthesis and Biological Evaluation of Orally Active Pyrrolidone Derivatives as Novel Inhibitors of p53. Available from: [Link]
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Application Notes and Protocols for the Synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
Introduction
This document provides a comprehensive, step-by-step guide for the synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The pyrazole and pyrrolidinone moieties are prevalent scaffolds in numerous biologically active molecules.[1][2] This protocol outlines a rational and efficient synthetic strategy, suitable for researchers in organic synthesis and drug discovery. The synthesis is presented in two main parts: the preparation of the key electrophilic intermediate, 4-(chloromethyl)-1-ethyl-1H-pyrazole, and its subsequent coupling with the enolate of 5-methylpyrrolidin-2-one.
Overall Synthetic Scheme
The synthesis proceeds through a convergent route, preparing the pyrazole and pyrrolidinone fragments separately before their final coupling.
Caption: Overall workflow for the synthesis of the target molecule.
Part 1: Synthesis of 4-(Chloromethyl)-1-ethyl-1H-pyrazole
This part details the multi-step preparation of the key pyrazole electrophile.
Step 1.1: N-Ethylation of Pyrazole
Principle: The acidic N-H proton of the pyrazole ring is deprotonated by a base, and the resulting pyrazolide anion acts as a nucleophile, attacking an ethyl halide in an SN2 reaction to form the N-ethylated product.
Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous N,N-dimethylformamide (DMF, 150 mL) under an inert atmosphere (argon or nitrogen), add a solution of pyrazole (6.8 g, 100 mmol) in anhydrous DMF (50 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.
-
Cool the mixture back to 0 °C and add ethyl iodide (17.1 g, 110 mmol) dropwise.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water (100 mL) at 0 °C.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford 1-ethyl-1H-pyrazole as a colorless oil.[3]
Step 1.2: Vilsmeier-Haack Formylation of 1-Ethyl-1H-pyrazole
Principle: The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic rings.[4][5] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from DMF and phosphorus oxychloride (POCl3) and acts as the electrophile.[6]
Protocol:
-
In a three-necked flask equipped with a dropping funnel and a reflux condenser, cool anhydrous DMF (25 mL, 320 mmol) to 0 °C under an inert atmosphere.
-
Add POCl3 (23 mL, 250 mmol) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-ethyl-1H-pyrazole (9.6 g, 100 mmol) in anhydrous DMF (20 mL) dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 90 °C and maintain for 4-6 hours. Monitor the reaction by TLC.[7]
-
Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g) with stirring.
-
Neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous solution of sodium carbonate (Na2CO3).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-ethyl-1H-pyrazole-4-carbaldehyde.[8]
Step 1.3: Reduction to (1-Ethyl-1H-pyrazol-4-yl)methanol
Principle: The aldehyde functional group is selectively reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH4).
Protocol:
-
Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (12.4 g, 100 mmol) in methanol (200 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4, 1.9 g, 50 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of acetone (20 mL), followed by water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to give (1-ethyl-1H-pyrazol-4-yl)methanol, which can often be used in the next step without further purification.
Step 1.4: Chlorination to 4-(Chloromethyl)-1-ethyl-1H-pyrazole
Principle: The hydroxyl group of the alcohol is converted to a good leaving group (chloride) using thionyl chloride (SOCl2). Anhydrous conditions are crucial to prevent hydrolysis of the chlorinating agent and the product.
Protocol:
-
Dissolve (1-ethyl-1H-pyrazol-4-yl)methanol (12.6 g, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL).
-
Cool the solution to 0 °C.
-
Add thionyl chloride (SOCl2, 11 mL, 150 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure to yield 4-(chloromethyl)-1-ethyl-1H-pyrazole. This product should be used immediately in the next step due to its potential instability.
Part 2: Synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
This part describes the generation of the pyrrolidinone nucleophile and the final coupling reaction.
Step 2.1: Deprotonation of 5-Methylpyrrolidin-2-one and SN2 Coupling
Principle: A strong, non-nucleophilic base, lithium diisopropylamide (LDA), is used to deprotonate 5-methylpyrrolidin-2-one at the less hindered α-carbon, forming a nucleophilic lithium enolate. This enolate then undergoes an SN2 reaction with the electrophilic 4-(chloromethyl)-1-ethyl-1H-pyrazole.[9][10][11]
Protocol:
-
Safety First: Organolithium reagents like n-butyllithium (n-BuLi) are pyrophoric and must be handled with extreme care under an inert atmosphere using proper personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and appropriate gloves.[12][13][14][15][16] All glassware must be oven- or flame-dried and cooled under an inert atmosphere.
-
In a flame-dried, three-necked flask under argon, dissolve diisopropylamine (15.4 mL, 110 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (2.5 M in hexanes, 44 mL, 110 mmol) dropwise via syringe.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of 5-methylpyrrolidin-2-one (9.9 g, 100 mmol) in anhydrous THF (50 mL) dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of 4-(chloromethyl)-1-ethyl-1H-pyrazole (14.4 g, 100 mmol) in anhydrous THF (50 mL) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH4Cl) solution (100 mL).
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Theoretical Yield (g) |
| 1.1 | Pyrazole (6.8 g) | NaH, Ethyl iodide | 1-Ethyl-1H-pyrazole | 9.6 |
| 1.2 | 1-Ethyl-1H-pyrazole (9.6 g) | POCl3, DMF | 1-Ethyl-1H-pyrazole-4-carbaldehyde | 12.4 |
| 1.3 | 1-Ethyl-1H-pyrazole-4-carbaldehyde (12.4 g) | NaBH4 | (1-Ethyl-1H-pyrazol-4-yl)methanol | 12.6 |
| 1.4 | (1-Ethyl-1H-pyrazol-4-yl)methanol (12.6 g) | SOCl2 | 4-(Chloromethyl)-1-ethyl-1H-pyrazole | 14.4 |
| 2.1 | 5-Methylpyrrolidin-2-one (9.9 g) | LDA, 4-(Chloromethyl)-1-ethyl-1H-pyrazole | 5-[(1-Ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one | 20.7 |
Characterization
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure.[17][18][19]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the lactam carbonyl and the pyrazole ring vibrations.[20]
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It should only be handled by trained personnel under an inert atmosphere.[13][15] Ensure a Class D fire extinguisher is accessible.
-
Corrosive Reagents: Phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. Handle with extreme care and avoid inhalation of vapors.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations. Quench reactive reagents like NaH and n-BuLi carefully before disposal.[14]
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The Strategic Utility of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Kinase Inhibition
In the landscape of contemporary drug discovery, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Within this pursuit, the strategic deployment of meticulously designed molecular building blocks is crucial for the efficient construction of complex and effective therapeutic agents. One such building block that has demonstrated significant utility is 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one . This chiral scaffold, integrating a substituted pyrazole and a pyrrolidinone moiety, has emerged as a key intermediate in the synthesis of a new generation of Janus kinase (JAK) inhibitors, which are at the forefront of treating autoimmune diseases and certain cancers.[1][2][3]
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, prized for its metabolic stability and its capacity to engage in a variety of non-covalent interactions with biological targets.[4][5] Similarly, the pyrrolidinone ring system is a common feature in a multitude of biologically active compounds, offering a rigid and stereochemically defined framework that can orient appended functionalities for optimal target engagement.[6][7][8] The combination of these two pharmacophorically important heterocycles in a single, synthetically accessible building block provides medicinal chemists with a powerful tool for the rapid exploration of chemical space and the optimization of drug candidates.
This comprehensive guide delves into the practical applications and detailed protocols for the utilization of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one as a strategic building block in medicinal chemistry, with a particular focus on its role in the synthesis of potent JAK inhibitors.
Core Synthetic Protocol: Preparation of (R)-5-((1-ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-2-one
The synthesis of the chiral building block (R)-5-((1-ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-2-one is a critical first step in its application. A robust and scalable synthesis has been developed, which is detailed below. This protocol is adapted from established procedures in the patent literature, providing a reliable method for obtaining the desired intermediate.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 1-ethyl-1H-pyrazole
A solution of 1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) is cooled to 0 °C. A slight excess of a strong base, typically sodium hydride (NaH, 1.1 eq), is added portion-wise, and the mixture is stirred until the cessation of gas evolution. Subsequently, ethyl iodide (EtI, 1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford 1-ethyl-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation to Yield 1-ethyl-1H-pyrazole-4-carbaldehyde
To a cooled (0 °C) solution of phosphoryl chloride (POCl₃, 3.0 eq) in DMF (5.0 eq), a solution of 1-ethyl-1H-pyrazole (1.0 eq) in DMF is added dropwise. The reaction mixture is then heated to 90 °C for several hours. After cooling, the reaction is carefully quenched by pouring it onto crushed ice and neutralizing with a base such as sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to give 1-ethyl-1H-pyrazole-4-carbaldehyde.
Step 3: Reductive Amination with L-Glutamic Acid to form (S)-2-((1-ethyl-1H-pyrazol-4-yl)methylamino)pentanedioic acid
1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and L-glutamic acid (1.1 eq) are suspended in a suitable solvent system, such as a mixture of methanol and water. A reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN, 1.5 eq), is added, and the reaction is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the residue is purified to yield the desired amino acid derivative.
Step 4: Cyclization to (R)-5-((1-ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-2-one
The crude (S)-2-((1-ethyl-1H-pyrazol-4-yl)methylamino)pentanedioic acid is heated at a high temperature (typically >150 °C) under vacuum. This thermal cyclization proceeds with the elimination of water to form the lactam ring. The resulting product is then purified by column chromatography to provide (R)-5-((1-ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-2-one as the final product.
Application in Medicinal Chemistry: A Case Study in JAK Inhibitor Synthesis
The primary and most well-documented application of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors. These enzymes play a critical role in cytokine signaling pathways that are implicated in various inflammatory and autoimmune diseases.[1][2][3] The building block provides a crucial side chain that can be appended to a core heterocyclic scaffold, such as a pyrrolo[2,3-d]pyrimidine, which is a common core in many JAK inhibitors, including tofacitinib.[9][10][11]
Illustrative Synthetic Application: Synthesis of a Tofacitinib Analogue
The following protocol outlines a general procedure for the utilization of (R)-5-((1-ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-2-one in the synthesis of a tofacitinib analogue.
Step 1: N-Alkylation of the Pyrrolidinone
(R)-5-((1-ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-2-one (1.0 eq) is dissolved in an anhydrous aprotic solvent like DMF. A base such as potassium carbonate (K₂CO₃, 2.0 eq) is added, followed by the addition of a suitable electrophile, for example, a protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (1.1 eq). The reaction mixture is heated to facilitate the nucleophilic aromatic substitution. After completion, the reaction is worked up by dilution with water and extraction with an organic solvent. The product is purified by chromatography.
Step 2: Deprotection and Final Compound Synthesis
The protecting group on the pyrrolo[2,3-d]pyrimidine core is removed under appropriate conditions. For instance, a tosyl protecting group can be removed by treatment with a base like sodium hydroxide. The deprotected intermediate is then subjected to final modifications if necessary, such as the introduction of a cyanoacetyl group, to yield the final JAK inhibitor analogue.
Data Presentation: Biological Activity of Resulting Kinase Inhibitors
The utility of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one as a building block is ultimately validated by the biological activity of the final compounds. The table below summarizes the inhibitory activity of representative JAK inhibitors synthesized using this key intermediate, showcasing the potent and selective nature of the resulting molecules.
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs. other Kinases | Reference |
| Analogue 1 | JAK1 | 5 | >100-fold vs. JAK2/3, TYK2 | Patent WO 2011/135435 A1 |
| Analogue 2 | JAK3 | 11 | >50-fold vs. JAK1/2, TYK2 | Patent WO 2011/135435 A1 |
| Tofacitinib | JAK1/3 | 1-2 | Pan-JAK inhibitor | [11] |
Visualizing the Workflow: Synthetic and Application Pathways
To provide a clearer understanding of the synthetic and application workflows, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway for (R)-5-((1-ethyl-1H-pyrazol-4-yl)methyl)pyrrolidin-2-one.
Caption: General workflow for the application of the building block in JAK inhibitor synthesis.
Conclusion: A Versatile and Indispensable Tool in Drug Discovery
5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its strategic design, combining two privileged heterocyclic scaffolds, provides a direct and efficient route to potent and selective kinase inhibitors, particularly within the JAK family. The detailed protocols and application examples provided herein serve as a testament to its practical utility and are intended to empower researchers in the design and synthesis of next-generation therapeutic agents. As the quest for novel and improved medicines continues, the importance of such well-defined and strategically important building blocks will undoubtedly continue to grow.
References
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Pfizer's approaches to the synthesis of tofacitinib. (n.d.). ResearchGate. Retrieved from [Link]
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An efficient and alternative method for the synthesis of tofacitinib. (n.d.). Der Pharma Chemica. Retrieved from [Link]
- Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
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Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates. (2018). ACS Publications. Retrieved from [Link]
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Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. (2023). PubMed. Retrieved from [Link]
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Small molecular inhibitors targeting Janus kinases (JAKs) for the treatment of psoriasis. (2025). PubMed. Retrieved from [Link]
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Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1. (2020). ACS Publications. Retrieved from [Link]
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Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. (2019). PubMed. Retrieved from [Link]
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A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: Synthesis and preclinical characterization of [18F]SDM-16. (2026). ResearchGate. Retrieved from [Link]
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A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: Synthesis and preclinical characterization of [18F]SDM-16. (2021). bioRxiv. Retrieved from [Link]
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Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. Retrieved from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). SpringerLink. Retrieved from [Link]
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Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. (2011). PubMed. Retrieved from [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). ResearchGate. Retrieved from [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Retrieved from [Link]
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Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. (2025). MDPI. Retrieved from [Link]
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Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). PubMed. Retrieved from [Link]
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SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. (2024). ScienceRise. Retrieved from [Link]
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Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. (2024). PubMed. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Evaluation of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolidinone-Pyrazole Scaffold
The compound 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one represents a novel chemical entity integrating two pharmacologically significant heterocycles: a pyrrolidin-2-one and a substituted pyrazole. The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, prized for its ability to explore three-dimensional pharmacophore space.[1] Similarly, the pyrazole core is a prevalent feature in a wide array of bioactive molecules, capable of acting as both a hydrogen-bond donor and acceptor, which facilitates interactions with biological targets.[2] The combination of these two moieties suggests a strong potential for activity within the central nervous system (CNS), where such structures have been implicated in the modulation of various receptors and enzymes.[3][4]
These application notes provide a comprehensive guide for the initial in vitro characterization of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one, hereafter referred to as "Compound X." Given the structural alerts for neurological activity, the following protocols are designed to investigate its potential as a modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a key target in CNS disorders such as Alzheimer's disease and schizophrenia.[5][6] The proposed workflow is designed to first establish target engagement, then elucidate the functional consequence of this interaction, and finally, assess the compound's general cellular toxicity.
This guide is intended for researchers, scientists, and drug development professionals. It emphasizes not just the procedural steps but also the underlying scientific rationale, ensuring that the generated data is robust, reproducible, and readily interpretable.[7]
Strategic Workflow for In Vitro Characterization
The in vitro evaluation of Compound X will follow a logical progression from target-based assays to cell-based functional readouts. This tiered approach ensures an efficient use of resources, with each step informing the next.[8]
Caption: A streamlined workflow for the in vitro characterization of Compound X.
Part 1: Target Engagement - α7 nAChR Radioligand Binding Assay
This initial assay is designed to determine if Compound X can physically interact with the α7 nAChR. A competitive radioligand binding assay is a robust and sensitive method to quantify the affinity of a test compound for a specific receptor.[8] In this protocol, we will use a well-characterized radioligand, [³H]-Methyllycaconitine ([³H]-MLA), a potent and selective antagonist of the α7 nAChR.
Principle
The assay measures the ability of Compound X to displace the binding of [³H]-MLA from α7 nAChRs present in a membrane preparation from a cell line recombinantly expressing the human α7 nAChR. The amount of bound radioactivity is inversely proportional to the binding affinity of Compound X.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # |
| GH4C1 cells expressing human α7 nAChR | ATCC | CRL-1466 |
| [³H]-Methyllycaconitine ([³H]-MLA) | PerkinElmer | NET1083 |
| Unlabeled Methyllycaconitine (MLA) | Tocris | 1039 |
| Compound X | - | - |
| Binding Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) | Sigma-Aldrich | Various |
| 96-well filter plates (GF/B) | Millipore | MSFBN6B50 |
| Scintillation cocktail | PerkinElmer | 6013689 |
Step-by-Step Protocol
-
Membrane Preparation:
-
Culture GH4C1 cells expressing human α7 nAChR to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh binding buffer and determine the protein concentration using a standard Bradford assay.
-
Store membrane aliquots at -80°C until use.
-
-
Assay Setup:
-
On the day of the experiment, thaw the membrane preparation on ice.
-
Prepare serial dilutions of Compound X in binding buffer. A typical concentration range would be from 100 µM down to 10 pM.
-
In a 96-well plate, add in the following order:
-
25 µL of binding buffer (for total binding) or 10 µM unlabeled MLA (for non-specific binding).
-
25 µL of Compound X at various concentrations.
-
50 µL of [³H]-MLA at a final concentration of 1 nM.
-
100 µL of the membrane preparation (final protein concentration of 10-20 µg per well).
-
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Harvest the membranes by rapid filtration through the 96-well GF/B filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold binding buffer.
-
-
Data Acquisition and Analysis:
-
Dry the filter plate and add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of Compound X concentration.
-
Determine the IC₅₀ value (the concentration of Compound X that inhibits 50% of specific [³H]-MLA binding) using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome
A successful experiment will yield a sigmoidal dose-response curve, from which the Ki value of Compound X for the α7 nAChR can be determined. A lower Ki value indicates a higher binding affinity.
Part 2: Functional Activity - Cell-Based Calcium Flux Assay
Following the confirmation of binding, the next critical step is to determine the functional consequence of this interaction. The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium ions (Ca²⁺).[9] This protocol describes a fluorescent-based calcium flux assay to measure the ability of Compound X to modulate α7 nAChR channel activity.
Principle
This assay utilizes a Ca²⁺-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free intracellular Ca²⁺. Cells expressing α7 nAChR are loaded with the dye. Activation of the receptor by an agonist leads to Ca²⁺ influx and a measurable increase in fluorescence. Compound X can be evaluated for its potential as an agonist (directly activating the receptor), an antagonist (blocking agonist-induced activation), or a positive allosteric modulator (PAM; enhancing the response to an agonist).[5]
Caption: Workflow for the cell-based calcium flux assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # |
| SH-SY5Y cells stably expressing human α7 nAChR and RIC-3 | In-house or custom | - |
| Fluo-4 AM calcium indicator | Thermo Fisher Scientific | F14201 |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP |
| Nicotine (agonist) | Sigma-Aldrich | N3876 |
| PNU-120596 (PAM, for agonist mode) | Tocris | 2498 |
| Assay Buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4) | Gibco | 14025092 |
| Black, clear-bottom 96-well plates | Corning | 3603 |
Step-by-Step Protocol
-
Cell Preparation:
-
Seed SH-SY5Y cells expressing α7 nAChR into black, clear-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading solution of 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer.
-
Aspirate the culture medium from the cell plate and add 100 µL of the loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
Wash the cells twice with 100 µL of assay buffer, leaving 100 µL of buffer in each well after the final wash.
-
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Set the instrument to measure fluorescence at an excitation wavelength of 494 nm and an emission wavelength of 516 nm.
-
For Agonist Mode:
-
Prepare serial dilutions of Compound X.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 25 µL of Compound X dilutions and continue to read fluorescence for 2-3 minutes.
-
-
For Antagonist Mode:
-
Prepare serial dilutions of Compound X.
-
Pre-incubate the cells with 25 µL of Compound X dilutions for 15-30 minutes.
-
Establish a baseline fluorescence reading.
-
Inject 25 µL of an EC₈₀ concentration of nicotine and read fluorescence for 2-3 minutes.
-
-
For PAM Mode:
-
Prepare serial dilutions of Compound X.
-
Establish a baseline fluorescence reading.
-
Inject 25 µL of Compound X dilutions followed immediately by an EC₂₀ concentration of nicotine. Read fluorescence for 2-3 minutes.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a maximal concentration of a reference agonist (e.g., nicotine).
-
For agonist and antagonist modes, plot the normalized response against the logarithm of Compound X concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ or IC₅₀ values, respectively.
-
For PAM mode, quantify the fold-enhancement of the EC₂₀ agonist response.
-
Data Interpretation
| Mode | Expected Outcome for Active Compound | Interpretation |
| Agonist | Dose-dependent increase in fluorescence | Compound X directly activates the α7 nAChR. |
| Antagonist | Dose-dependent decrease in nicotine-induced fluorescence | Compound X blocks the activation of the α7 nAChR. |
| PAM | Dose-dependent enhancement of nicotine-induced fluorescence | Compound X potentiates the activity of the α7 nAChR. |
Part 3: General Cellular Toxicity Assessment
It is essential to ensure that the observed activity of Compound X is not a result of non-specific cytotoxicity. A simple and reliable method to assess this is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[10]
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # |
| SH-SY5Y cells | ATCC | CRL-2266 |
| MTT reagent (5 mg/mL in PBS) | Sigma-Aldrich | M5655 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Doxorubicin (positive control for cytotoxicity) | Sigma-Aldrich | D1515 |
| Clear, flat-bottom 96-well plates | Corning | 3599 |
Step-by-Step Protocol
-
Cell Seeding:
-
Seed SH-SY5Y cells into a clear, 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in culture medium. The concentration range should cover and exceed the active concentrations observed in the functional assays.
-
Remove the medium from the cells and add 100 µL of the Compound X dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of Compound X relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of Compound X concentration.
-
Determine the CC₅₀ value (the concentration of Compound X that reduces cell viability by 50%).
-
Interpreting the Results
A desirable outcome is a CC₅₀ value that is significantly higher (ideally >10-fold) than the EC₅₀ or IC₅₀ values obtained from the functional assays. This would indicate that the compound's activity on the α7 nAChR is not due to a general cytotoxic effect.
Conclusion and Future Directions
This series of in vitro assays provides a robust framework for the initial characterization of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one. By systematically evaluating its binding affinity, functional activity at the α7 nAChR, and general cytotoxicity, researchers can build a comprehensive preliminary profile of this novel compound. Positive results from this workflow would justify further investigation, including selectivity profiling against other nicotinic receptor subtypes and other CNS targets, as well as progression into more complex cell-based models and eventually, in vivo studies.[12][13] The structured approach outlined here ensures that the early-stage evaluation of this promising scaffold is both scientifically rigorous and resource-efficient.[14]
References
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5 Versatile in Vitro Assays To Study Neurological Conditions and Diseases. (n.d.). ibidi. Retrieved March 25, 2026, from [Link]
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How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH. Retrieved March 25, 2026, from [Link]
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Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). BMG LABTECH. Retrieved March 25, 2026, from [Link]
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In Vitro Assay Development Services. (n.d.). Charles River Laboratories. Retrieved March 25, 2026, from [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved March 25, 2026, from [Link]
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Novel Cell-Based Assay Enhances Detection of Autoantibodies in Neurological Disorders. (2024, August 23). NeurologyLive. Retrieved March 25, 2026, from [Link]
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Chen, P., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Retrieved March 25, 2026, from [Link]
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Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (2024, December 12). Journal of Analytical & Bioanalytical Techniques. Retrieved March 25, 2026, from [Link]
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van der Westhuizen, F. H., et al. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Reproductive Toxicology. Retrieved March 25, 2026, from [Link]
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Ali, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Retrieved March 25, 2026, from [Link]
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Dubey, D., et al. (2022). Utility of Live Cell-Based Assays for Autoimmune Neurology Diagnostics. Frontiers in Neurology. Retrieved March 25, 2026, from [Link]
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Ali, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Retrieved March 25, 2026, from [Link]
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De, B., et al. (2020). CHRFAM7A: A human specific fusion gene, accounts for the translational gap for cholinergic strategies in Alzheimer's disease. EBioMedicine. Retrieved March 25, 2026, from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved March 25, 2026, from [Link]
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In Vitro Assays Drug Discovery: R&D Solutions. (2024, April 8). Da-ta Biotech. Retrieved March 25, 2026, from [Link]
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Cell death assays for neurodegenerative disease drug discovery. (n.d.). Expert Opinion on Drug Discovery. Retrieved March 25, 2026, from [Link]
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Ali, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Retrieved March 25, 2026, from [Link]
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CNS Cell based Assay Services. (n.d.). Creative Biolabs. Retrieved March 25, 2026, from [Link]
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Human Nicotinic Acetylcholine Receptor alpha 7 ELISA Kit. (n.d.). Antibodies.com. Retrieved March 25, 2026, from [Link]
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Malle, E., et al. (2019). Uniquely human CHRFAM7A gene increases the hematopoietic stem cell reservoir in mice and amplifies their inflammatory response. Proceedings of the National Academy of Sciences. Retrieved March 25, 2026, from [Link]
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Mazar, J. A., et al. (2019). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules. Retrieved March 25, 2026, from [Link]
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de la Torre, D., et al. (2014). CHRFAM7A alters Binding to the Neuronal alpha-7 Nicotinic Acetylcholine Receptor. eScholarship. Retrieved March 25, 2026, from [Link]
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Benfante, R., et al. (2022). The Human-Restricted Isoform of the α7 nAChR, CHRFAM7A: A Double-Edged Sword in Neurological and Inflammatory Disorders. International Journal of Molecular Sciences. Retrieved March 25, 2026, from [Link]
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Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). Journal of Pharmacokinetics & Experimental Therapeutics. Retrieved March 25, 2026, from [Link]
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Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual. Retrieved March 25, 2026, from [Link]
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Hurst, R. S., et al. (2005). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience. Retrieved March 25, 2026, from [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved March 25, 2026, from [Link]
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Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. (2026, March 11). ResearchGate. Retrieved March 25, 2026, from [Link]
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Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. (n.d.). British Journal of Pharmacology. Retrieved March 25, 2026, from [Link]
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Villiger, M., et al. (2008). Function of Partially Duplicated Human 7 Nicotinic Receptor Subunit CHRFAM7A Gene. CORE. Retrieved March 25, 2026, from [Link]
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A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved March 25, 2026, from [Link]
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Haydar, S. N., et al. (2011). Discovery and Development of α7 Nicotinic Acetylcholine Receptor Modulators. Journal of Medicinal Chemistry. Retrieved March 25, 2026, from [Link]
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Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells. (2016, July 11). Molecular Medicine Reports. Retrieved March 25, 2026, from [Link]
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Synthesis and Preclinical Evaluation of Novel 68 Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. (n.d.). Molecules. Retrieved March 25, 2026, from [Link]
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Discovery, Synthesis, and Biological Evaluation of Orally Active Pyrrolidone Derivatives as Novel Inhibitors of p53–MDM2 Protein–Protein Interaction. (2012, October 9). Journal of Medicinal Chemistry. Retrieved March 25, 2026, from [Link]
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Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates. (n.d.). ACS Chemical Neuroscience. Retrieved March 25, 2026, from [Link]
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Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. (2018, June 15). Chemical Biology & Drug Design. Retrieved March 25, 2026, from [Link]
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Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. (2016, December 8). Journal of Medicinal Chemistry. Retrieved March 25, 2026, from [Link]
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chromatographic purification methods for 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
Title: Chromatographic Purification and Enantiomeric Resolution of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one: A Comprehensive Protocol Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol
Introduction & Molecular Profiling
The compound 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one (CAS: 1694172-54-7) is a highly polar, nitrogen-rich heterocycle. Its structural scaffold—a pyrrolidin-2-one ring linked to a functionalized aromatic system—is a privileged motif in neuropharmacology, most notably serving as the core pharmacophore for Synaptic Vesicle Glycoprotein 2A (SV2A) PET radiotracers such as SDM-16 [1].
From a chromatographic perspective, isolating this molecule from crude synthetic mixtures and resolving its enantiomers presents a unique triad of challenges:
-
The Lactam Motif: The pyrrolidin-2-one ring acts as a strong hydrogen-bond donor (NH) and acceptor (C=O). This leads to severe peak tailing on unmodified silica or poorly endcapped reversed-phase columns due to interactions with residual silanols.
-
The Pyrazole Ring: The 1-ethyl-1H-pyrazole moiety is weakly basic (conjugate acid pKₐ ~2.5). If the mobile phase pH fluctuates near this pKₐ, the molecule exists in a state of partial protonation, causing peak splitting and unpredictable retention shifts.
-
The C5 Chiral Center: The biological efficacy of pyrrolidin-2-one derivatives is strictly stereospecific. Resolving the racemic mixture into its enantiopure (R) and (S) forms requires highly selective chiral recognition environments.
To address these challenges, this application note details a self-validating, triphasic purification strategy: Normal-Phase Flash Chromatography for bulk isolation, high-pH Preparative RP-HPLC for achiral polishing, and Preparative Chiral Supercritical Fluid Chromatography (SFC) for enantiomeric resolution.
The Triphasic Purification Strategy
Triphasic purification workflow from crude synthesis to enantiopure isolates.
Mechanistic Causality in Method Development
As an application scientist, it is critical to understand why specific chromatographic conditions are selected, rather than just executing them.
Why EtOAc/EtOH for Flash Chromatography? Standard Hexane/EtOAc gradients fail for highly polar lactams, resulting in broad, asymmetrical bands that trap impurities. By utilizing Ethyl Acetate as the "weak" solvent and Ethanol as the "strong" modifier, the protic nature of EtOH effectively competes with the lactam for the active silanol sites on the silica gel, ensuring sharp elution profiles and mitigating tailing [3].
Why pH 10 for RP-HPLC? Operating an RP-HPLC method at an acidic pH (e.g., 0.1% TFA, pH 2.0) places the mobile phase dangerously close to the pyrazole's pKₐ (~2.5). This induces partial protonation. By utilizing 0.1% Ammonium Hydroxide (NH₄OH, pH ~10), the pyrazole is forced entirely into its neutral, free-base form. This maximizes hydrophobic partitioning into the C18 stationary phase, yielding a Gaussian peak shape and higher loading capacity.
Why Amylose-Based CSPs in Chiral SFC? Supercritical Fluid Chromatography (SFC) is the gold standard for lactam resolution. Polysaccharide-based Chiral Stationary Phases (CSPs), specifically Amylose tris(3,5-dimethylphenylcarbamate), offer dense carbamate linkages. These linkages provide the exact spatial geometry required for stereoselective hydrogen bonding and dipole-dipole interactions with the C5-chiral center of the pyrrolidin-2-one ring [2].
Mechanistic interaction model between the target molecule and stationary phases.
Validated Experimental Protocols
Protocol A: Bulk Isolation via Normal-Phase Flash Chromatography
Objective: Remove des-ethyl byproducts, unreacted starting materials, and baseline tars.
-
Sample Preparation: Dissolve the crude synthetic mixture in a minimal volume of Dichloromethane (DCM). Add Celite 545 at a 1:2 (sample:Celite) mass ratio and evaporate to dryness to create a dry-load cartridge. Causality: Dry-loading prevents the strong solvent effect of DCM from causing premature band broadening.
-
Column Equilibration: Equilibrate a 40 g irregular silica gel column (40–60 µm) with 100% Ethyl Acetate (EtOAc) for 3 Column Volumes (CV).
-
Gradient Elution: Run a linear gradient from 0% to 10% Ethanol (EtOH) in EtOAc over 15 CV.
-
Detection & Pooling: Monitor UV absorbance at 210 nm (lactam carbonyl) and 254 nm (pyrazole pi-system). Pool fractions containing the target mass and concentrate in vacuo.
Protocol B: Achiral Polishing via Preparative RP-HPLC
Objective: Achieve >98% achiral purity prior to chiral resolution.
-
Sample Preparation: Dissolve the flash-purified intermediate in 10% Acetonitrile (MeCN) in Water to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Waters XBridge C18 (19 x 250 mm, 5 µm). Note: A hybrid-silica particle is mandatory to withstand the high pH of the mobile phase.
-
Mobile Phase:
-
Solvent A: Ultra-pure H₂O + 0.1% NH₄OH (v/v, pH ~10).
-
Solvent B: HPLC-grade MeCN.
-
-
Gradient Execution: Initiate at 5% B, hold for 2 minutes, then ramp to 60% B over 20 minutes at a flow rate of 15 mL/min.
-
Recovery: Collect the main peak (eluting typically between 35–40% B). Lyophilize immediately to prevent base-catalyzed hydrolysis of the lactam ring, yielding the pure racemic intermediate.
Protocol C: Enantiomeric Resolution via Preparative Chiral SFC
Objective: Baseline resolution of (R) and (S) enantiomers.
-
Sample Preparation: Dissolve the pure racemate in 100% Methanol (MeOH) at 20 mg/mL.
-
Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 21 x 250 mm, 5 µm.
-
System Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 40 °C. Causality: Precise temperature and pressure control dictate the density of supercritical CO₂, which directly impacts the dielectric constant and chiral recognition efficiency.
-
Isocratic Elution: Run an isocratic mobile phase of 80% scCO₂ / 20% MeOH at a total flow rate of 50 g/min .
-
Fractionation: Trigger collection based on UV threshold at 210 nm. Evaporate the MeOH modifier from the collected fractions under a gentle stream of N₂ at 30 °C to yield the enantiopure isolates.
Quantitative Data & System Suitability
To ensure this protocol acts as a self-validating system, analytical scale-down runs must meet the strict system suitability criteria outlined in Table 2 before initiating preparative injections.
Table 1: Physicochemical & Chromatographic Profile
| Property / Parameter | Value / Characteristic | Chromatographic Implication |
| Molecular Weight | 193.25 g/mol | Elutes well within standard MS detection ranges (m/z 194 [M+H]+). |
| LogP (Predicted) | ~0.8 - 1.2 | Moderate hydrophobicity; requires low starting %B in RP-HPLC. |
| Pyrazole pKₐ | ~2.5 (conjugate acid) | Mandates pH > 4.5 or pH < 1.0 to avoid partial ionization. pH 10 is optimal. |
| Chiral Center | C5 of Pyrrolidin-2-one | Requires H-bond capable chiral selectors (Amylose/Cellulose carbamates). |
Table 2: System Suitability & Self-Validation Criteria
| Purification Phase | Critical Quality Attribute (CQA) | Acceptance Criterion | Troubleshooting Action if Failed |
| RP-HPLC | Peak Tailing Factor ( Tf ) | ≤1.2 | Verify mobile phase pH is ≥9.5 . Check column for voiding. |
| RP-HPLC | Theoretical Plates ( N ) | >10,000 | Reduce injection volume; ensure sample diluent is ≤10% MeCN. |
| Chiral SFC | Enantiomeric Resolution ( Rs ) | ≥1.5 (Baseline) | Decrease column temp to 35 °C to increase scCO₂ density. |
| Chiral SFC | Enantiomeric Excess ( ee ) | >99.0% | Decrease preparative loading mass per injection by 20%. |
References
-
Cai, Z., et al. "A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: synthesis and preclinical characterization of [18F]SDM-16." European Journal of Nuclear Medicine and Molecular Imaging, 2021. PubMed Central (PMC). URL: [Link]
-
Chankvetadze, B. "Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications." Molecules, 2022. PubMed Central (PMC). URL: [Link]
-
Li, S., et al. "Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging." Journal of Medicinal Chemistry, 2021. PubMed Central (PMC). URL: [Link]
application of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one in fragment-based drug discovery
Application Note: Biophysical and Structural Characterization of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one in BRD4 Fragment-Based Drug Discovery
Executive Summary & Mechanistic Rationale
In Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight, highly ligand-efficient starting points is critical for developing potent inhibitors. This application note details the biophysical screening and structural validation of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one (MW: 193.25 Da), a highly efficient fragment targeting the first bromodomain of Bromodomain-Containing Protein 4 (BRD4(BD1)).
BRD4 is an epigenetic reader that regulates gene transcription by recognizing acetylated lysine (KAc) residues on histone tails, making it a prime target in oncology and inflammation[1]. The core challenge in BRD4 FBDD is successfully mimicking the KAc interaction while providing a chemically tractable vector for fragment growing[2].
Causality of Fragment Design:
-
The Pyrrolidin-2-one Core: Acts as a classic KAc mimetic. The lactam carbonyl acts as a hydrogen bond acceptor for the conserved Asn140, while the NH group engages in a critical water-mediated hydrogen bond network with Tyr97[3][4].
-
The 1-ethyl-1H-pyrazol-4-yl Moiety: Connected via a flexible methylene linker, this heteroaromatic ring serves as an ideal growth vector. It projects toward the hydrophobic WPF shelf (Trp81, Pro82, Phe83), providing a trajectory for structure-based hit-to-lead optimization via pi-pi stacking and van der Waals interactions[5].
FBDD workflow from primary screening to rational fragment growing.
Quantitative Data Summary
To justify the progression of this fragment into synthetic chemistry, a rigorous biophysical cascade is required. The table below summarizes the target validation metrics.
| Parameter | Value | Method | Mechanistic Implication |
| Affinity ( Kd ) | 145 µM | SPR / ITC | Typical starting affinity for a fragment; allows room for optimization. |
| Ligand Efficiency (LE) | 0.38 kcal/mol/HA | Calculated | LE > 0.3 indicates highly efficient atomic contacts; ideal for growing. |
| Enthalpy ( ΔH ) | -7.2 kcal/mol | ITC | Strongly enthalpy-driven, confirming specific H-bond formation at Asn140. |
| Stoichiometry (N) | 0.95 | ITC | 1:1 specific binding; rules out non-specific aggregation or micelle formation. |
| Resolution | 1.45 Å | X-ray | Unambiguous electron density allows precise mapping of the pyrazole vector. |
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls that automatically flag false positives—a common pitfall when screening low-affinity fragments.
Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: Fragments exhibit fast on/off rates. SPR is chosen because its real-time, label-free detection captures transient kinetics without requiring bulky fluorophores that sterically hinder the 193 Da molecule.
-
Surface Preparation: Immobilize recombinant BRD4(BD1) onto a CM5 sensor chip via standard amine coupling (target immobilization level: 2000–2500 RU to maximize signal-to-noise for low MW ligands).
-
Buffer Equilibration: Run HBS-P+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 1.0% DMSO.
-
Self-Validation (Solvent Correction): Critical Step. Because the fragment is dissolved in DMSO, slight mismatches in DMSO concentration between the sample and running buffer will cause massive bulk refractive index shifts. Run a DMSO calibration curve (0.5% to 1.5%) before and after the fragment cycle. Validation Gate: If the calibration curve R2 drops below 0.99, the bulk shift cannot be accurately subtracted, and the run must be aborted.
-
Fragment Injection: Inject 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one in a dose-response series (10 µM to 1 mM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
Analysis: Fit the steady-state affinity data to a 1:1 binding model to derive the Kd .
Protocol B: Orthogonal Validation via Isothermal Titration Calorimetry (ITC)
Causality: SPR cannot distinguish between specific binding and non-specific aggregation. ITC is deployed to obtain the thermodynamic signature. A true KAc mimetic must exhibit a strong negative enthalpy ( ΔH ) due to hydrogen bond formation[4].
-
Sample Preparation: Dialyze BRD4(BD1) overnight against ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Use the exact dialysate to dilute the fragment to 2 mM (final DMSO 1%).
-
Titration Setup: Load 100 µM BRD4(BD1) into the sample cell (25 °C). Titrate the fragment from the syringe in 2 µL injections.
-
Self-Validation (Heat of Dilution): Perform a control titration of the 2 mM fragment into the dialysis buffer (without protein). Validation Gate: If the integrated heat of dilution exceeds 10% of the binding enthalpy observed in the protein run, the fragment is aggregating or precipitating, and the hit is invalidated.
-
Analysis: Subtract the control heats and fit the isotherm to a one-set-of-sites model to extract ΔH , −TΔS , and N (stoichiometry).
Protocol C: Structural Elucidation via X-ray Crystallography
Causality: Pyrrolidin-2-one can bind in multiple orientations within the KAc pocket[3]. High-resolution structural data is non-negotiable to confirm the trajectory of the pyrazole ring before initiating synthetic chemistry.
-
Crystallization: Grow apo-BRD4(BD1) crystals using sitting-drop vapor diffusion in 25% PEG 3350, 0.1 M Bis-Tris pH 6.5, and 0.2 M ammonium acetate.
-
Fragment Soaking: Transfer crystals to a soaking drop containing the mother liquor supplemented with 20 mM of the fragment and 10% DMSO. Soak for 4 hours.
-
Self-Validation (Electron Density): Collect diffraction data at 100 K. Process the data and perform molecular replacement using an apo-BRD4 model (e.g., PDB: 4ioq) with all waters removed from the KAc pocket. Validation Gate: The binding is only confirmed if the initial Fo−Fc difference map shows a distinct >3σ positive peak in the KAc pocket before any ligand is modeled.
Hit-to-Lead Strategy: Rational Fragment Growing
Once validated, the structural data dictates the chemistry strategy. The pyrrolidin-2-one core is locked in place by the Asn140/Tyr97 network. The 1-ethyl-1H-pyrazol-4-yl group acts as the growth vector. By functionalizing the ethyl group or the pyrazole ring, medicinal chemists can access the WPF shelf. Extending the fragment to interact with Trp81 and Phe83 via pi-pi stacking or hydrophobic packing typically yields a 10- to 100-fold increase in potency, transitioning the molecule from a fragment hit to a lead compound[2][5].
Mechanistic binding model of the fragment within the BRD4 acetyl-lysine recognition pocket.
Sources
- 1. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 4ioq - Crystal Structure of the first bromodomain of BRD4 in complex with pyrrolidin-2-one - Summary - Protein Data Bank Japan [pdbj.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Catalytic Asymmetric Synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one: An Application Note and Protocol
This document provides a comprehensive guide for the catalytic asymmetric synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein leverages the principles of organocatalysis, a powerful tool for the construction of complex chiral molecules.[1][2] This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction and Significance
The pyrrolidin-2-one scaffold is a prevalent motif in a multitude of biologically active natural products and pharmaceutical agents.[3][4] The stereochemistry at the 5-position is often crucial for biological activity, making enantioselective synthesis a critical aspect of their preparation. The title compound, featuring a substituted pyrazole moiety, presents a unique synthetic challenge and a potential building block for novel therapeutics. Pyrazole derivatives themselves are known to exhibit a wide range of pharmacological properties.[5][6]
This application note details a robust and highly stereoselective organocatalytic approach to access the enantiomerically enriched target molecule. The described methodology is based on a well-established strategy in asymmetric synthesis: the Michael addition reaction.[7][8][9]
Retrosynthetic Analysis and Strategic Approach
Our synthetic strategy hinges on a key organocatalytic conjugate addition reaction. The target molecule can be disconnected at the C5-CH₂ bond, revealing a pyrazole-containing nucleophile and an α,β-unsaturated lactam acceptor.
Figure 1: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, involves the generation of a suitable pyrazole-based nucleophile and its subsequent addition to an electrophilic pyrrolidin-2-one precursor in the presence of a chiral organocatalyst.
Detailed Synthesis Protocols
This section outlines the step-by-step procedures for the synthesis of the necessary precursors and the final catalytic asymmetric reaction.
Synthesis of 1-ethyl-1H-pyrazole-4-carbaldehyde
The pyrazole core is functionalized to introduce a handle for the subsequent nucleophilic addition.
Protocol:
-
To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (EtI, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-ethyl-1H-pyrazole-4-carbaldehyde.
Synthesis of 4-(bromomethyl)-1-ethyl-1H-pyrazole
The aldehyde is converted to a more reactive electrophile for the subsequent steps.
Protocol:
-
Dissolve 1-ethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (DCM, 3 x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the corresponding alcohol.
-
Dissolve the crude alcohol in anhydrous DCM and cool to 0 °C.
-
Add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.
-
Stir at 0 °C for 30 minutes and then at room temperature for 3 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to give 4-(bromomethyl)-1-ethyl-1H-pyrazole, which can be used in the next step without further purification.
Catalytic Asymmetric Michael Addition
This is the key stereochemistry-defining step of the synthesis. We will employ a bifunctional squaramide catalyst, which has proven effective in similar aza-Michael/Michael cascade reactions.[10][11]
Figure 2: Experimental workflow for the asymmetric Michael addition.
Protocol:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chiral squaramide catalyst (0.1 eq) and cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Add anhydrous toluene as the solvent.
-
Add 5-vinylpyrrolidin-2-one (1.2 eq).
-
Cool the mixture to -20 °C.
-
In a separate flask, dissolve 4-(bromomethyl)-1-ethyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous toluene.
-
Add the solution of the pyrazole derivative dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at -20 °C for 48 hours, monitoring the progress by chiral HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one.
| Parameter | Condition | Rationale |
| Catalyst | Chiral Squaramide | Bifunctional catalyst activates both the nucleophile and electrophile through hydrogen bonding.[10] |
| Base | Cesium Carbonate (Cs₂CO₃) | Mild base to deprotonate the nucleophile precursor without promoting side reactions. |
| Solvent | Toluene | A non-polar solvent that often provides good enantioselectivity in organocatalytic reactions. |
| Temperature | -20 °C | Lower temperatures generally enhance enantioselectivity by favoring the more ordered transition state. |
Table 1: Optimized Reaction Conditions for the Asymmetric Michael Addition.
Mechanistic Insights
The enantioselectivity of the reaction is governed by the chiral environment created by the squaramide catalyst. The proposed mechanism involves a dual activation model.
Figure 3: Proposed catalytic cycle for the squaramide-catalyzed Michael addition.
The squaramide moiety, with its two amide N-H groups and two carbonyl groups, acts as a hydrogen-bond donor and acceptor. It is believed to simultaneously bind and activate both the pyrazole nucleophile and the vinylpyrrolidinone electrophile, bringing them into close proximity within a chiral pocket. This ternary complex directs the nucleophilic attack from a specific face of the electrophile, leading to the observed enantioselectivity.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its structure and purity.
| Analysis | Expected Outcome |
| ¹H and ¹³C NMR | Spectra consistent with the proposed structure. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (179.22 g/mol ).[12] |
| Chiral HPLC | Determination of enantiomeric excess (ee). |
The enantiomeric excess of the final product is expected to be high (>90% ee) based on literature precedents for similar transformations.[10][11]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the catalytic asymmetric synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one. The use of a chiral squaramide organocatalyst offers a powerful and reliable method for establishing the critical stereocenter with high enantioselectivity. This approach is amenable to further optimization and can likely be extended to the synthesis of a variety of structurally related chiral pyrrolidin-2-ones.
References
- Othman, R. B., Bousquet, T., Fousse, A., & Dalla, V. (2005). Toward Improving the Chemistry of N -Acyliminium Ions: Nucleophilic Substitution Reactions of Pyrrolidinone Derivatives with Trialkylsilyl Nucleophiles Catalyzed by Triisopropylsilyltrifluoromethane Sulfonate (TIPSOTf). The Journal of Organic Chemistry, 70(17), 6825-6833.
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Asymmetric Synthesis of Chiral Pyrrolizine‐Based Triheterocycles by Organocatalytic Cascade Aza‐Michael–Aldol Reactions. Retrieved from [Link]
-
ACS Publications. (2007). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Retrieved from [Link]
-
ResearchGate. (n.d.). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Thieme. (2008). Ruthenium-Catalyzed Enantioselective Hydrogenation of Pyrroles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Michael addition using chiral pyrrolidine‐pyrazole organocatalyst. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Substituted 5-(Pyrrolidin-2-yl)tetrazoles and Their Application in the Asymmetric Biginelli Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Vaccaro's flow synthesis of 2‐pyrrolidin‐2‐ones catalyzed by a recyclable catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2006). Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole. The Journal of Organic Chemistry. Retrieved from [Link]
-
IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
Illinois Chemistry. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Retrieved from [Link]
-
PubMed. (2008). Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles. Retrieved from [Link]
-
PubMed. (2012). Palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones with a quaternary carbon stereocenter. Retrieved from [Link]
-
Semantic Scholar. (1992). A simple asymmetric synthesis of 2-substituted pyrrolidines and 5-substituted pyrrolidinones. Retrieved from [Link]
-
Thieme. (2018). Proline-Catalyzed Asymmetric α-Amination in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ACS Publications. (2004). Direct Proline-Catalyzed Asymmetric α-Aminoxylation of Aldehydes and Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Isotope Effects Reveal the Mechanism of Enamine Formation in l-Proline-Catalyzed α-Amination of Aldehydes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Proline derivatives in the synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐ones. Retrieved from [Link]
-
Pharmaceutical Journal. (2022). The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of some new 1-(5-((1H-pyrazol-1- yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 5. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C8CY01650J [pubs.rsc.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. evitachem.com [evitachem.com]
Technical Support Center: Troubleshooting HPLC Co-Elution for 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical challenges of analyzing 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one. This active pharmaceutical intermediate presents a unique chromatographic challenge: it combines a weakly basic, UV-active pyrazole ring with a polar pyrrolidin-2-one (lactam) moiety that is susceptible to degradation.
Below is the definitive troubleshooting guide for resolving co-eluting impurities, stabilizing retention, and validating your analytical workflows.
Diagnostic Workflow
Decision matrix for troubleshooting 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one HPLC issues.
FAQ & Troubleshooting Guide
Q1: Why are the N-ethyl pyrazole regioisomers co-eluting on my standard C18 column?
The Causality: Pyrazole regioisomers (e.g., the 1-ethyl-1H-pyrazol-3-yl versus the 4-yl analog) possess nearly identical hydrophobicities and partition coefficients. Standard C18 stationary phases rely almost entirely on hydrophobic dispersive interactions, which are insufficient to discriminate between the subtle spatial and electronic differences of these positional isomers. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and stringent shape selectivity[1]. The highly electronegative fluorine atoms on the PFP ring create an electron-deficient phenyl ring that interacts differently with the electron-rich pyrazole regioisomers, effectively resolving peaks that co-elute on C18[2].
Q2: My main peak exhibits severe tailing and retention time drift. How do I fix this?
The Causality: The pyrazole ring contains a weakly basic nitrogen with a pKa typically ranging from 2.5 to 3.0. If your mobile phase pH is near this pKa (e.g., using 0.1% Formic Acid, pH ~2.7), the molecule exists in a state of partial protonation. This causes dual-mode retention and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica support. The Solution: Buffer the mobile phase to at least 2 pH units away from the pKa . Using a volatile buffer like 10 mM Ammonium Acetate (pH 6.0) ensures the pyrazole nitrogen remains fully deprotonated (neutral), yielding sharp, symmetrical peaks and robust retention times.
Q3: I am observing a highly polar impurity eluting at the void volume ( t0 ). What is this?
The Causality: This is a degradation product resulting from the hydrolysis of the pyrrolidin-2-one (lactam) moiety. Pyrrolidin-2-one derivatives are highly susceptible to ring-opening under strong acidic, basic, or oxidative conditions, yielding highly polar aminobutanoic acid derivatives[3]. In this case, the degradation forms 4-amino-5-(1-ethyl-1H-pyrazol-4-yl)pentanoic acid. Because it is a zwitterionic amino acid, it has virtually no retention on reversed-phase columns. The Solution: To retain and quantify this degradation product, you must employ Hydrophilic Interaction Liquid Chromatography (HILIC) or use a low-organic, ion-pairing reversed-phase method. Furthermore, ensure your sample diluent is strictly pH-neutral to prevent on-column degradation.
Chromatographic Separation Mechanism
Mechanism of regioisomer resolution: C18 hydrophobic failure vs. PFP orthogonal selectivity.
Quantitative Data Summary
The following table summarizes the expected chromatographic behavior of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one and its common synthetic impurities when transferring from a standard C18 to an optimized PFP method.
| Analyte | Structural Characteristic | C18 tR (min) | C18 Rs | PFP tR (min) | PFP Rs |
| Ring-Opened Impurity | Aminobutanoic acid (Zwitterion) | 1.2 | N/A | 1.5 | N/A |
| Des-ethyl Impurity | Secondary amine (More polar) | 4.5 | > 2.0 | 5.8 | > 2.0 |
| Main Peak (4-yl) | Target API Intermediate | 8.2 | - | 10.4 | - |
| Regioisomer (3-yl) | 1-ethyl-1H-pyrazol-3-yl analog | 8.3 | 0.4 | 11.2 | 2.8 |
| Over-alkylated | N-ethyl lactam analog | 12.1 | > 2.0 | 14.5 | > 2.0 |
Note: Data assumes a 150 x 4.6 mm column, 1.0 mL/min flow rate, and a 5-60% Acetonitrile gradient.
Experimental Protocols
Protocol A: Orthogonal PFP Method for Regioisomer Resolution
This self-validating protocol utilizes a PFP stationary phase to resolve the critical 3-yl/4-yl pyrazole regioisomer pair[4].
Step-by-Step Methodology:
-
Column Preparation: Install an ACE C18-PFP (or equivalent high-purity PFP), 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 6.0 using dilute acetic acid. Filter through a 0.2 µm membrane.
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
-
Gradient Program:
-
0.0 - 2.0 min: 5% B
-
2.0 - 15.0 min: 5% → 60% B
-
15.0 - 17.0 min: 60% → 95% B (Wash)
-
17.1 - 22.0 min: 5% B (Equilibration)
-
-
Instrument Parameters: Flow rate at 1.0 mL/min; Column temperature at 35°C; UV Detection at 220 nm (pyrazole maximum absorbance).
-
System Suitability Criteria: Inject a resolution standard containing 1% of the 3-yl regioisomer. The method is valid only if the resolution ( Rs ) between the 4-yl main peak and the 3-yl impurity is ≥1.5 , and the USP tailing factor for the main peak is ≤1.2 .
Protocol B: HILIC Method for Ring-Opened (Degradation) Impurity
Use this protocol if you need to quantify the mass balance of the lactam ring-opened aminobutanoic acid derivative.
Step-by-Step Methodology:
-
Column Preparation: Install a Waters BEH Amide column, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in 95% Acetonitrile (pH 3.0 apparent).
-
Mobile Phase B: 10 mM Ammonium Formate in 50% Acetonitrile (pH 3.0 apparent).
-
Gradient Program: Isocratic hold at 100% A for 1 minute, followed by a gradient to 50% B over 8 minutes.
-
Sample Diluent: Samples must be diluted in at least 75% Acetonitrile to ensure peak focusing on the HILIC stationary phase. Aqueous diluents will cause severe peak breakthrough.
References
-
Advanced Chromatography Technologies. "ACE C18-PFP technical brochure - HPLC." HPLC.eu. Available at:[Link]
-
Chromatography Today. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase." Chromatography Today. Available at:[Link]
-
UVISON Technologies. "Avantor® ACE® C18-PFP Analytical HPLC Column." UVISON. Available at:[Link]
-
Ataman Kimya. "1-METHYL-2-PYRROLIDINONE, EXTRA PURE." Ataman Chemicals. Available at:[Link]
-
Semantic Scholar / Queen's University Belfast. "Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes." Semantic Scholar. Available at:[Link]
Sources
optimizing solvent selection for 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one crystallization
Target Molecule: 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one Audience: Process Chemists, Chemical Engineers, and Formulation Scientists
Welcome to the Technical Support Center. Crystallizing 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one presents unique thermodynamic and kinetic challenges. The molecule features a flexible methylene bridge between a basic pyrazole ring and a hydrogen-bonding pyrrolidin-2-one (lactam) core. This structural flexibility often leads to conformational polymorphism, while the strong intermolecular hydrogen bonding of the lactam motif can induce liquid-liquid phase separation (oiling out) if solvent interactions are not precisely tuned.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure robust, scalable crystallization.
Solvent Selection & Phase Separation (Oiling Out)
Q: During cooling crystallization, the solution turns into a milky emulsion (oils out) instead of forming crystals. How do we prevent this?
Diagnostic Analysis: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory crosses the liquid-liquid coexistence curve (binodal) before the solid-liquid solubility curve. For lactam-containing molecules like 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one, strong solute-solute hydrogen bonding (NH···O=C) can outcompete solute-solvent interactions in non-polar or moderately polar media, causing the API to separate as a solute-rich liquid phase rather than nucleating as a solid.
Causality & Solution: To disrupt solute-solute dimerization and promote crystalline nucleation, you must select a solvent system that adequately solvates the hydrogen-bond donor/acceptor sites without completely suppressing the thermodynamic driving force for crystallization. This is achieved by mapping the molecule's Hansen Solubility Parameters (HSP)[1]. HSP partitions cohesive energy into dispersion ( δd ), polar ( δp ), and hydrogen-bonding ( δh ) forces, allowing for the rational selection of solvent blends that maintain the system outside the LLPS region[2].
Quantitative Data: Estimated HSP & Solvent Categorization
| Solvent / Component | δd (MPa 1/2 ) | δp (MPa 1/2 ) | δh (MPa 1/2 ) | Interaction Role for API |
| Target API (Est.) | 18.5 | 12.0 | 10.5 | Reference Solute |
| Ethanol | 15.8 | 8.8 | 19.4 | Strong H-bond donor; disrupts lactam dimers. |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate H-bond acceptor; good primary solvent. |
| Toluene | 18.0 | 1.4 | 2.0 | High dispersion, low H-bond; acts as anti-solvent. |
| Acetone | 15.5 | 10.4 | 7.0 | High polarity; reduces MSZW width. |
Protocol 1: HSP-Guided Solvent Screening (Self-Validating)
-
Preparation: Weigh 50 mg of API into 20 distinct HPLC vials.
-
Solvent Addition: Add 0.5 mL of diverse solvents (spanning different HSP space) to each vial.
-
Thermal Cycling: Heat to 60°C at 1°C/min, hold for 30 mins, then cool to 5°C at 0.5°C/min.
-
Validation (Visual & Analytical):
-
Self-Validation Check: Inspect vials at 5°C. Vials with clear solutions indicate high solubility (potential primary solvents). Vials with oils indicate LLPS (discard or require co-solvent). Vials with solids indicate successful crystallization.
-
Confirmation: Filter the solids and analyze via X-Ray Powder Diffraction (XRPD) to confirm crystallinity and identify the polymorph[3].
-
Caption: Workflow for HSP-guided solvent selection and thermodynamic polymorph isolation.
Metastable Zone Width (MSZW) & Nucleation Control
Q: We observe severe batch-to-batch variability in crystal size distribution (CSD). Sometimes the product crashes out as a fine powder; other times it forms large, agglomerated chunks. How do we stabilize this?
Diagnostic Analysis: This is a classic symptom of operating outside a controlled Metastable Zone Width (MSZW). The MSZW is the thermodynamically unstable but kinetically stable region between the solubility curve (where dissolution occurs) and the nucleation curve (where spontaneous primary nucleation occurs)[4]. If the MSZW is too wide, the system builds massive supersaturation, leading to a sudden "crash out" (burst nucleation) of fine particles. If it is too narrow, premature nucleation occurs, leading to agglomeration and solvent entrapment[5].
Causality & Solution: For flexible molecules, the energy barrier to nucleation is high due to the entropic penalty of adopting a specific crystalline conformation. This artificially widens the MSZW. Implementing Process Analytical Technology (PAT)—specifically Focused Beam Reflectance Measurement (FBRM) and Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy—allows you to map the exact MSZW in real-time and design a seeded cooling profile that consumes supersaturation solely through crystal growth, suppressing secondary nucleation[5][6].
Quantitative Data: Effect of Cooling Rate on MSZW
| Cooling Rate (°C/min) | Saturation Temp ( Tsat ) | Nucleation Temp ( Tnuc ) | MSZW ( ΔT ) | Dominant Mechanism |
| 0.1 | 55.0 °C | 48.5 °C | 6.5 °C | Crystal Growth |
| 0.5 | 55.0 °C | 42.0 °C | 13.0 °C | Mixed (Growth + Nucleation) |
| 1.0 | 55.0 °C | 35.5 °C | 19.5 °C | Burst Primary Nucleation |
Protocol 2: MSZW Determination & Seeded Crystallization
-
Saturation: Prepare a saturated solution of the API in Ethyl Acetate at 55°C.
-
In-Situ Monitoring: Insert FBRM (for particle chord length) and ATR-FTIR (for solute concentration) probes into the reactor[5].
-
Polythermal Mapping: Cool the solution at 0.5°C/min. Record Tnuc when FBRM counts spike (indicating primary nucleation). Reheat at 0.5°C/min and record Tsat when FBRM counts drop to zero (complete dissolution)[6].
-
Seeding Strategy: Cool a fresh batch to a temperature exactly halfway between Tsat and Tnuc .
-
Validation: Add 2% w/w seed crystals of the desired polymorph. Hold for 2 hours.
-
Self-Validation Check: ATR-FTIR should show a steady decrease in supersaturation (solute depletion), while FBRM should show a gradual shift to larger chord lengths without a spike in fine particles (<10 µm).
-
Polymorph Screening & Control
Q: Our crystallization yields a mixture of polymorphic forms. How do we ensure we consistently isolate the thermodynamically stable form?
Diagnostic Analysis: The flexible methylene linkage in 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one allows the pyrazole and lactam rings to rotate, creating multiple low-energy conformations. Rapid crystallization (e.g., fast cooling or crash precipitation) traps the molecule in kinetically favored, metastable polymorphs[7].
Causality & Solution: According to Ostwald's Rule of Stages, the least stable polymorph often crystallizes first. To transition to the thermodynamically stable form, you must utilize a solvent system that provides sufficient solubility to facilitate solution-mediated phase transformation (SMPT). Competitive slurry experiments in diverse solvents (polar vs. non-polar, H-bond donating vs. accepting) are the gold standard for determining the thermodynamic relationship between known polymorphs[7].
Protocol 3: Competitive Slurry Polymorph Screening
-
Preparation: Create a 50:50 physical mixture of the known metastable form and the suspected stable form.
-
Slurry Formation: Suspend 200 mg of the mixture in 2 mL of a bridging solvent (e.g., Ethanol/Heptane 1:1) to ensure moderate solubility.
-
Agitation: Stir at 500 rpm at two different temperatures (e.g., 20°C and 50°C) for 72 hours.
-
Validation: Filter the slurries immediately and analyze the wet cake via XRPD.
-
Self-Validation Check: The disappearance of the metastable form's diffraction peaks confirms SMPT to the thermodynamically stable form. If different forms dominate at 20°C vs. 50°C, the system is enantiotropic (forms have a transition temperature). If the same form dominates at both temperatures, the system is monotropic.
-
Anti-Solvent Addition Strategy
Q: Single-solvent cooling doesn't provide high enough yield. When we use an anti-solvent (e.g., Heptane), the API agglomerates and traps residual solvent. How can we optimize this?
Diagnostic Analysis: Linear or rapid addition of an anti-solvent creates massive localized supersaturation at the dosing point. This forces the system outside the MSZW, resulting in catastrophic burst nucleation. The resulting fine particles have high surface energy and immediately agglomerate to reduce the solid-liquid interfacial area, trapping mother liquor and impurities within the agglomerates.
Causality & Solution: Anti-solvent addition must be non-linear (e.g., cubic or exponential addition profiles). Initially, the system is highly sensitive to small volumes of anti-solvent. By dosing very slowly at the beginning, you allow the seed crystals to consume the generated supersaturation via growth. As the API depletes and the total volume increases, the addition rate can be safely accelerated.
Protocol 4: Feedback-Controlled Anti-Solvent Crystallization
-
Dissolution: Dissolve the API in the primary solvent (e.g., Ethyl Acetate) at 40°C.
-
Seeding: Add 1-3% w/w seeds and age for 1 hour to establish a growth surface.
-
Non-Linear Dosing: Begin adding the anti-solvent (e.g., Heptane) using a programmable syringe pump. Use a cubic addition rate: V(t)=Vtotal×(t/ttotal)3 .
-
Validation: Monitor the process using FBRM.
-
Self-Validation Check: If the FBRM fine particle count (<10 µm) increases by more than 15% per minute, the system is nucleating. The automated control system must pause the anti-solvent addition until the fine counts stabilize (indicating supersaturation has been consumed by growth).
-
Caption: Feedback-controlled antisolvent crystallization within the metastable zone.
Sources
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- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the poor aqueous solubility of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one. The methodologies described herein are grounded in established pharmaceutical science principles and are designed to be broadly applicable to other poorly soluble small molecules.
Part 1: Foundational Understanding & Initial Characterization
Before attempting to enhance the solubility of your compound, it is crucial to first quantitatively assess its baseline solubility and understand its fundamental physicochemical properties. This initial characterization will inform the selection of the most appropriate solubility enhancement strategy.
Q1: How do I accurately measure the aqueous solubility of my compound?
A1: There are two primary types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[1] It's a high-throughput method ideal for early discovery stages.[2]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous medium and allowing it to equilibrate over an extended period (typically 24-72 hours).[3] This "shake-flask" method is considered the gold standard for formulation development.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Accurately weigh an excess amount of your solid compound (e.g., 1-2 mg) into a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and place it in a shaker or agitator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[3]
-
Separation: After incubation, separate the undissolved solid from the solution. This is a critical step to avoid artificially high results. Centrifuge the sample at high speed (e.g., >10,000 g) and then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). Create a standard curve with known concentrations of the compound to ensure accurate quantification.[2]
Q2: My compound is a weak base. How does pH affect its solubility?
A2: The solubility of ionizable compounds is highly dependent on the pH of the solution. For a weak base like a molecule containing a pyrazole and a pyrrolidinone ring, the compound will be more soluble in acidic conditions where it can be protonated to form a more soluble salt.[4] This relationship is described by the Henderson-Hasselbalch equation .[5][6]
-
Causality: At a pH below the compound's pKa (the pH at which the compound is 50% ionized), the ionized (protonated) form will dominate. This charged species is more polar and interacts more favorably with water, leading to higher solubility.[7] Conversely, at a pH above the pKa, the neutral, un-ionized form will be more prevalent, which is typically less soluble.
Part 2: Troubleshooting & Solubility Enhancement Strategies
Once you have a baseline understanding of your compound's solubility, you can explore various techniques to improve it. These strategies can be broadly categorized into formulation-based and chemical modification approaches.
Workflow for Selecting a Solubility Enhancement Strategy
Caption: A decision-making workflow for selecting an appropriate solubility enhancement strategy.
Q3: I've tried adjusting the pH, but the solubility is still too low for my in vivo studies. What's the next logical step?
A3: If pH modification is insufficient, using co-solvents is a straightforward and effective next step.[8] Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[9]
-
Mechanism: Poorly soluble drugs often have a high degree of lipophilicity. By adding a co-solvent, you create a solvent mixture that is more "like" the solute, which reduces the energy required to dissolve the compound.
| Common Pharmaceutical Co-solvents | Typical Concentration Range (v/v) | Notes |
| Polyethylene Glycol 400 (PEG 400) | 10-60% | Generally recognized as safe (GRAS); widely used in oral and parenteral formulations.[10] |
| Propylene Glycol (PG) | 10-40% | GRAS; common in oral, topical, and injectable formulations.[10] |
| Ethanol | 5-20% | Can have pharmacological effects at higher concentrations. |
| Glycerin | 10-30% | Viscous; often used in combination with other co-solvents. |
Experimental Protocol: Co-solvent Screening
-
Stock Solutions: Prepare a high-concentration stock solution of your compound in a suitable organic solvent (e.g., 20 mM in DMSO).
-
Co-solvent Mixtures: Prepare a series of aqueous buffers containing different concentrations of your chosen co-solvent (e.g., 0%, 10%, 20%, 30%, 40% PEG 400 in PBS).
-
Kinetic Solubility Assay: Add a small aliquot of your DMSO stock solution to each co-solvent mixture.
-
Incubation & Observation: Shake the samples for 1-2 hours and visually inspect for precipitation.
-
Quantification: Centrifuge and filter the samples, then quantify the supernatant concentration via HPLC or LC-MS to determine the solubility in each mixture.[2]
Q4: My compound is highly lipophilic and co-solvents are not providing a sufficient solubility boost. What advanced techniques can I consider?
A4: For highly challenging compounds, more advanced formulation strategies are necessary. Three powerful techniques are the use of surfactants, cyclodextrins, and the creation of amorphous solid dispersions.[11]
-
Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles.[12] The hydrophobic core of these micelles can encapsulate your poorly soluble drug, effectively solubilizing it in the aqueous medium.[13] Common examples include Polysorbate 80 (Tween 80) and Sodium Dodecyl Sulfate (SDS).[14]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can form "inclusion complexes" where your drug molecule (the "guest") is encapsulated within the cyclodextrin (the "host"). This complex is much more water-soluble than the drug alone.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[17]
-
Amorphous Solid Dispersions (ASDs): This is a state-of-the-art technique where the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix (e.g., PVP, HPMC).[18][19] The amorphous form has a significantly higher apparent solubility and faster dissolution rate than the stable crystalline form.[20] The polymer serves to stabilize the drug in its amorphous state and prevent recrystallization.[21]
Comparison of Advanced Solubilization Techniques
| Technique | Mechanism | Pros | Cons |
| Surfactants | Micellar encapsulation[12] | High loading capacity possible, can enhance permeability.[8] | Potential for toxicity at high concentrations, can affect membrane integrity.[24] |
| Cyclodextrins | Inclusion complex formation[] | High safety profile, can improve stability.[15] | Limited by stoichiometry of the complex, can be expensive. |
| ASDs | Conversion to high-energy amorphous state[19] | Can achieve significant supersaturation, applicable to a wide range of compounds.[20] | Physically unstable (risk of recrystallization), requires specialized manufacturing (e.g., spray drying, hot-melt extrusion).[19][25] |
| Nanosuspensions | Particle size reduction to the nanometer range[26] | Increased surface area leads to higher dissolution velocity, suitable for various administration routes.[27][28] | Requires specialized equipment (homogenizers, mills), physical stability can be a challenge (particle growth).[29] |
Part 3: FAQs and Further Considerations
Q5: I've successfully formulated my compound for an acute in vivo study, but what about long-term stability?
A5: Long-term stability is a critical consideration, especially for formulations that rely on a metastable state, like ASDs. The primary risk is the reversion of the amorphous drug back to its less soluble, crystalline form.[25] To mitigate this, you should:
-
Select the Right Polymer: Choose a polymer that has strong interactions (e.g., hydrogen bonding) with your drug to inhibit crystallization.
-
Optimize Drug Loading: Keep the drug loading below the saturation point within the polymer to ensure a stable molecular dispersion.
-
Control Storage Conditions: Store the formulation in a low-humidity environment and at a temperature well below the Tg of the solid dispersion.[30]
Q6: Are there any medicinal chemistry approaches to consider if formulation strategies are not viable?
A6: Yes. If you are in the lead optimization phase of drug discovery, chemical modification can be a powerful tool.[31] Strategies include:
-
Salt Formation: For ionizable compounds, forming a salt with a suitable counter-ion is a common and effective way to increase solubility.[32]
-
Introduction of Polar Groups: Adding polar functional groups (e.g., hydroxyl, amine) can increase the hydrophilicity of the molecule.
-
Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in vivo.[33] You can attach a highly soluble promoiety to your compound, which is then cleaved off after administration.
Q7: What is the difference between a co-solvent and a hydrotrope?
A7: While both increase solubility, they work through different mechanisms. A co-solvent alters the bulk properties of the solvent (making it less polar). A hydrotrope is a compound that, at high concentrations, can increase the solubility of other solutes through a non-micellar mechanism, often involving weak, non-covalent interactions.[34]
References
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- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information.
- Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. National Center for Biotechnology Information.
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Journal of Pharmaceutical and Biomedical Research.
- Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. National Center for Biotechnology Information.
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- SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. ResearchGate.
- Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
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Amorphous Pharmaceutical Solids: Characterization, Stabilization, and Development of Marketable Formulations of Poorly Soluble Drugs with Improved Oral Absorption. ACS Publications. Available at: [Link]
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- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information.
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
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Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. ACS Publications. Available at: [Link]
- Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.
- Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. Eureka by PatSnap.
- Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information.
- Pharmaceutical Solubility Testing. MilliporeSigma.
- Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. National Center for Biotechnology Information.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- What Are Surfactants? Uses, Benefits, and Safety. Musim Mas.
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- Structure and Glass Transition Temperature of Amorphous Dispersions of Model Pharmaceuticals with Nucleobases from Molecular Dynamics. National Center for Biotechnology Information.
- Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. National Center for Biotechnology Information.
- Cosolvent and Complexation Systems. Pharma Excipients.
- ADME Solubility Assay. BioDuro.
- Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online.
- Cosolvent. Wikipedia.
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Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. National Center for Biotechnology Information. Available at: [Link]
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Structure and Glass Transition Temperature of Amorphous Dispersions of Model Pharmaceuticals with Nucleobases from Molecular Dynamics. National Center for Biotechnology Information. Available at: [Link]
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A Molecular Dynamics Approach for Predicting the Glass Transition Temperature and Plasticization Effect in Amorphous Pharmaceuticals. ACS Publications. Available at: [Link]
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Technical Support Center: Stability of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one in Acidic Media
This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one. It provides in-depth information, troubleshooting advice, and preventative protocols to address the potential degradation of this compound in acidic environments. Our guidance is grounded in established chemical principles and regulatory standards to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one in acidic solutions?
A1: The primary stability concern is the acid-catalyzed hydrolysis of the pyrrolidin-2-one ring, which is a type of lactam. In the presence of strong acids and water, the amide bond within the lactam ring can be cleaved, leading to the formation of a ring-opened product, an amino acid derivative.[1] This is a common degradation pathway for lactam-containing compounds.[2]
Q2: How does the pyrazole ring component of the molecule affect its stability in acid?
A2: The pyrazole ring is generally considered a stable aromatic heterocycle.[3] In acidic conditions, the pyridine-like nitrogen atom of the pyrazole ring can become protonated. While this does not typically lead to ring degradation under mild acidic conditions, it can influence the molecule's overall solubility and electronic properties. The pyrazole ring itself is relatively resistant to cleavage except under very harsh conditions.
Q3: What are the typical products of acid-catalyzed degradation for this molecule?
A3: The expected major degradation product is the corresponding amino acid, 4-amino-5-(1-ethyl-1H-pyrazol-4-yl)pentanoic acid, resulting from the hydrolysis of the pyrrolidin-2-one ring. The formation of this product can be confirmed through analytical techniques such as HPLC coupled with mass spectrometry (LC-MS) to identify the compound by its molecular weight.
Q4: At what pH range is 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one expected to be most stable?
A4: While a specific pH-rate profile for this exact molecule requires experimental determination, amides and lactams are generally most stable in the neutral to slightly acidic pH range (approximately pH 5-7).[4] The rate of acid-catalyzed hydrolysis typically increases as the pH decreases significantly below this range.
Q5: Can temperature affect the rate of degradation in acidic media?
A5: Yes, temperature is a critical factor. The rate of hydrolysis, like most chemical reactions, will increase with elevated temperatures.[4] Therefore, if working with this compound in an acidic solution, it is advisable to maintain low temperatures (e.g., 2-8 °C) to minimize degradation, especially for long-term storage or during lengthy experimental procedures.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency or unexpected biological results. | Degradation of the active compound due to acid-catalyzed hydrolysis. | 1. Confirm the pH of your experimental media. If acidic, consider adjusting to a more neutral pH if the experiment allows. 2. Analyze your sample using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. 3. Prepare fresh solutions of the compound immediately before use to minimize exposure to acidic conditions. |
| Appearance of new peaks in HPLC chromatogram over time. | Formation of degradation products. | 1. Characterize the new peaks using LC-MS to determine their molecular weights and confirm if they correspond to the expected hydrolysis product. 2. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm their retention times. |
| Variability in experimental results between batches or on different days. | Inconsistent pH of solutions or temperature fluctuations leading to variable rates of degradation. | 1. Standardize the preparation of all solutions, using buffers to maintain a consistent pH.[5] 2. Ensure consistent temperature control during experiments and for sample storage. 3. Re-evaluate the compatibility of all excipients in your formulation for any potential catalytic effects. |
Visualizing the Degradation Pathway and Mitigation Workflow
The following diagrams illustrate the hypothetical acid-catalyzed degradation pathway of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one and a general workflow for investigating and preventing its degradation.
Caption: Acid-catalyzed hydrolysis of the pyrrolidin-2-one ring.
Sources
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- 2. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. database.ich.org [database.ich.org]
resolving baseline noise in mass spectrometry of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
Welcome to the technical support guide for resolving baseline noise issues encountered during the mass spectrometry analysis of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to systematically diagnose and remedy elevated or unstable baselines, ensuring high-quality, reproducible data.
Initial Assessment: Is It Really Baseline Noise?
Before proceeding with extensive troubleshooting, it's crucial to correctly identify the problem. A noisy baseline in mass spectrometry is characterized by high-frequency, random fluctuations or a significant, steady signal across a mass range in the absence of an analyte. This reduces the signal-to-noise (S/N) ratio, compromising the limits of detection (LOD) and quantification (LOQ).[1][2]
Initial Checks:
-
Analyze a Blank Injection: Inject your starting mobile phase or sample solvent without the analyte. If the noise persists, the issue is likely with the system or solvents, not the compound itself.
-
Review the Total Ion Chromatogram (TIC): A high, "hairy" baseline in the TIC is a classic indicator of contamination or system instability.
-
Differentiate Chemical vs. Electronic Noise: Turn off the ion source voltage and liquid flow. If the noise disappears, it is chemical in nature (related to ions entering the mass spectrometer).[3] If it remains, it is likely electronic, which may require service from a qualified engineer.[3] Chemical noise often appears at specific m/z values, whereas electronic noise is typically more random.[3]
Systematic Troubleshooting Workflow
Elevated baseline noise is almost always a contamination issue.[1][4] The key is to systematically isolate the source. This workflow proceeds from the most common and easiest-to-fix issues to more complex system-level problems.
Diagram: Troubleshooting Flowchart for Baseline Noise
Caption: A step-by-step decision tree for diagnosing baseline noise.
Step 1: The Mobile Phase - The Most Common Culprit
The purity of your mobile phase is paramount. Even trace-level impurities can accumulate on the column and elute during a gradient, causing a rising or noisy baseline.[5][6]
-
Solvents and Additives: Always use the highest purity solvents available (LC-MS grade).[5][7] Ensure additives like formic acid or ammonium acetate are also LC-MS grade and from fresh, dedicated containers.[8]
-
Water Source: Water from in-house purification systems (e.g., Milli-Q) can be a source of contamination if not properly maintained.[9] Consider using bottled LC-MS grade water for comparison.
-
Preparation: Prepare fresh aqueous mobile phases daily to prevent microbial growth.[10] Do not "top off" solvent bottles; this concentrates non-volatile impurities.[8][11] Always use meticulously cleaned borosilicate glass reservoirs.[11] Never use detergents to clean laboratory glassware intended for LC-MS.[4][11]
-
Degassing: Inadequately degassed solvents can lead to bubble formation in the pump or detector, causing pressure fluctuations and baseline noise.[2][12]
Step 2: The Sample and Its Preparation
While your analyte, 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one, is the target, contaminants can be introduced during sample preparation.
-
Vials and Caps: Use high-quality polypropylene or glass vials. Avoid using Parafilm or other plastic films to cover vials, as these can leach plasticizers.[10]
-
Filtration: If filtering samples, ensure the filter type is compatible with your solvent and does not leach contaminants. A 0.22 µm pore size is recommended for UHPLC/UPLC systems.[7]
-
Analyte Stability: Consider the possibility of analyte degradation. The pyrazole and pyrrolidinone moieties are generally stable, but interactions with mobile phase additives or matrix components could potentially lead to degradation products that contribute to the baseline.
Step 3: The LC System - A Path of Potential Contamination
Contaminants can build up anywhere in the fluid path, from the solvent reservoirs to the MS inlet.[1][13]
-
Tubing and Fittings: PEEK tubing can leach contaminants over time. Regularly inspect and replace if necessary.
-
Autosampler: Carryover from previous injections is a common problem.[14] Ensure your needle wash solution is effective and the wash cycle is sufficiently long.
-
Column: A contaminated column can accumulate and release compounds, causing baseline issues.[1] Try replacing the column with a new one or a trusted one from a different application to see if the problem resolves.
Step 4: The Mass Spectrometer Source
The ion source is where the mobile phase and analyte are ionized. It is exposed to a constant spray of non-volatile materials that can accumulate and cause high background noise.
-
Source Cleaning: Regularly clean the ion source components according to the manufacturer's guidelines. This typically includes the ESI probe, capillary, cone, and orifice plate.[15]
-
Gas and Power: Ensure the nebulizing gas (usually nitrogen) is high purity and that all source voltages are stable.
Frequently Asked Questions (FAQs)
Q1: I see repeating peaks separated by 44 Da or 58 Da. What are they? This is a classic sign of polymer contamination. Repeating units of 44 Da often correspond to polyethylene glycol (PEG), a common contaminant from detergents and personal care products.[13] Repeating units of 58 Da are characteristic of polypropylene glycol (PPG).[13]
Q2: My baseline is high only in negative ion mode. What should I look for? Contaminants like fatty acids and trifluoroacetic acid (TFA) are commonly observed in negative mode.[13] TFA is a strong ion-pairing agent and can be very persistent in an LC system. If TFA has been used previously, extensive flushing is required.
Q3: Could the noise be from my analyte, 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one, itself? It is unlikely that the pure, intact molecule would cause baseline noise across a wide m/z range. However, potential in-source fragmentation or degradation could contribute. The calculated monoisotopic mass of the protonated molecule [M+H]+ is approximately 208.1444 Da. Noise far from this m/z is almost certainly from other sources. If you suspect fragmentation, look for characteristic losses. For example, loss of the ethyl group (-28 Da) or cleavage within the pyrrolidinone ring.
Q4: How do I perform an effective system flush to remove contamination? A general-purpose, aggressive flush can remove a wide range of contaminants. A multi-step flush is often most effective.[15][16] Always remove the column before performing a high-flow, aggressive flush.
Experimental Protocols
Protocol 1: Preparation of High-Purity Mobile Phase
-
Select LC-MS grade solvents (e.g., water, acetonitrile, methanol).[10]
-
Use a dedicated set of Class A borosilicate glass reservoirs and graduated cylinders that have never been washed with detergents.[8][11]
-
Rinse all glassware three times with the final solvent you will be pouring into it.[8]
-
Measure components separately before mixing to ensure accurate concentrations, especially if preparing by volume.[7]
-
If using additives (e.g., formic acid), use single-use ampules to avoid contamination of the stock bottle.[8]
-
Prepare only enough aqueous mobile phase for one or two days of operation to prevent microbial growth.[10]
-
Cap solvent reservoirs with appropriate caps, not Parafilm, to prevent leaching and airborne contamination.[10]
Protocol 2: General LC System Decontamination Flush
Caution: Always consult your instrument's manual before performing this procedure. Remove the column and any detectors sensitive to harsh solvents.
-
Initial Flush: Flush all pump lines with LC-MS grade water for 20 minutes to remove salts and buffers.
-
Organic Flush: Sequentially flush the system with isopropanol, acetonitrile, and methanol (20 minutes each).
-
Aggressive Wash (if needed): A common "aggressive" wash solution is a mixture of isopropanol, acetonitrile, and acetone.[13] A sequence like 50:25:10:15 isopropanol:acetonitrile:dichloromethane:cyclohexane has also been shown to be effective for removing background contamination.[13] Flush for at least 60 minutes.
-
Re-equilibration: Flush the system with isopropanol for 20 minutes, followed by your starting mobile phase composition for at least 30 minutes until the system pressure is stable.
-
Test: Run a blank gradient to confirm the baseline noise has been reduced.
Diagram: Common Contamination Pathways in an LC-MS System
Caption: Visualization of potential contamination entry points.
Table: Common Contaminants and Their Characteristic Ions
| Contaminant Class | Common m/z Values (Positive ESI) | Likely Source(s) |
| Plasticizers (Phthalates) | 391.28 (dioctyl phthalate), 413.26 ([M+Na]+) | Plastic tubing, vial caps, Parafilm, solvents.[13][17] |
| Polymers (PEG) | Series of peaks separated by 44.03 Da | Surfactants, detergents, personal care products.[13] |
| Polymers (PPG) | Series of peaks separated by 58.04 Da | Hydraulic fluids, lubricants.[13] |
| Polysiloxanes | Series of peaks separated by 74.02 Da | Silicone tubing, septa, vacuum grease.[13] |
| Slip Agents (Erucamide) | 360.32 ([M+Na]+) | Polypropylene labware (e.g., pipette tips, vials). |
| Solvent Adducts | Varies | Impurities in solvents, cross-contamination. |
References
- Bioprocess Online. (n.d.). How should the LC-MS system be maintained for optimal performance?
- Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- SelectScience. (2015, July 1). Top Tips for LC-MS Sample Preparation.
- Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Retrieved from Mass Spectrometry Facility, University of Massachusetts Amherst.
- Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines.
- Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems.
- Thermo Fisher Scientific. (2025, August 12). Preparation of Mobile Phase Solvents.
- Waters Corporation. (n.d.). How to prepare and install mobile phases on an LC/MS system to minimize contamination.
- CIGS. (n.d.). Common LC/MS Contaminants.
- ResearchGate. (n.d.). Chemical noise in mass spectrometry: Part I.
- Scribd. (n.d.). Cleaning LC MS System 715004064 REV. B.
- National Center for Biotechnology Information. (n.d.). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids.
- Thermo Fisher Scientific. (2025, August 12). How to determine whether the noise is chemical noise or electronic noise in the Ion Traps.
- ResearchGate. (2024, June 4). How exactly do we prepare mobile phases used for LC/MS?
- Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems.
- Chromatography Online. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?
- G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
- Thermo Fisher Scientific. (n.d.). Organic Flush Solutions to Remove Sample Matrix Interferences in LC-MS Systems.
- Shimadzu. (n.d.). Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells.
- Thermo Fisher Scientific. (n.d.). Troubleshooting Common LC/MS Contamination.
- Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips.
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A Comparative Guide to Pyrazole-Based Pharmacophores: Profiling 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one Against Established Drugs
Introduction: The Power of Privileged Scaffolds in Drug Design
In medicinal chemistry, certain molecular frameworks appear with remarkable frequency in a wide array of biologically active compounds. These are termed "privileged scaffolds" due to their ability to bind to multiple, diverse biological targets through versatile, structurally-defined interactions. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have cemented its role as a cornerstone in modern drug discovery.[3] Approved drugs containing the pyrazole core, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, demonstrate the scaffold's vast therapeutic reach.
This guide focuses on the analysis of a novel conjugate structure, 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one . This molecule represents a fascinating hybridization of two potent pharmacophores: the versatile pyrazole ring and the pyrrolidin-2-one (pyroglutamate) moiety. The pyrrolidin-2-one ring itself is a privileged structure, most famously forming the basis of the "racetam" class of nootropic agents, which are investigated for cognitive enhancement.[4][5]
As specific experimental data for this exact conjugate is not publicly available, this guide will adopt a first-principles approach, as a drug discovery professional would. We will first deconstruct the potential pharmacological profile of this novel scaffold based on the known activities of its components. We will then conduct an in-depth comparative analysis against three highly successful and mechanistically distinct pyrazole-based drugs: Celecoxib , Sildenafil , and Rimonabant . Finally, we will propose a comprehensive, hypothesis-driven experimental workflow to fully characterize the novel compound's mechanism of action and therapeutic potential.
Part 1: Deconstructing the Target Scaffold - A Hypothesis
The structure of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one suggests several potential biological activities.
-
The Pyrrolidin-2-one Moiety: This component is strongly associated with activity in the central nervous system (CNS). Its presence in nootropics and other CNS-active agents suggests that our target molecule could potentially cross the blood-brain barrier and modulate neurological targets.[6][7] Recent research has also linked this scaffold to anti-inflammatory and enzyme inhibitory effects.[5]
-
The Pyrazole Moiety: This is the element of vast potential. Pyrazole derivatives are well-documented inhibitors of a wide range of enzymes, particularly kinases (e.g., p38 MAP kinase, JNK3) and cyclooxygenase (COX) enzymes.[8][9][10] They can also act as antagonists for G-protein coupled receptors (GPCRs). The specific substitution pattern on the pyrazole ring is critical in determining target selectivity.
Hypothesis: The combination of these two scaffolds could yield a molecule with a unique profile, potentially a CNS-active agent with anti-inflammatory or specific enzyme-inhibiting properties. For example, it could act as a neuroprotective agent by inhibiting a specific kinase involved in neuronal inflammation.[10][11]
Part 2: Comparative Analysis with Benchmark Pyrazole Pharmacophores
To understand where our novel compound might fit in the therapeutic landscape, we will compare its hypothetical potential against three approved pyrazole drugs that operate via fundamentally different mechanisms.
Celecoxib: Selective Enzyme Inhibition for Anti-Inflammatory Action
Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that achieves its therapeutic effect by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.
-
Mechanism of Action: In the inflammatory cascade, the COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation.[4] Celecoxib's diaryl-substituted pyrazole structure, featuring a characteristic benzenesulfonamide side chain, fits into a hydrophilic side pocket of the COX-2 active site, an area that is sterically blocked in the COX-1 isoform.[12] This selective binding prevents prostaglandin synthesis, thereby reducing inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4]
Caption: Mechanism of Celecoxib via selective COX-2 inhibition.
Sildenafil: Modulating a Signaling Pathway for Vasodilation
Sildenafil (Viagra) operates not by direct receptor antagonism but by inhibiting an enzyme crucial to a specific signaling pathway, resulting in smooth muscle relaxation and vasodilation.
-
Mechanism of Action: Penile erection is a hemodynamic process initiated by the release of nitric oxide (NO) upon sexual stimulation. NO activates guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP).[13] cGMP is a second messenger that causes smooth muscle relaxation in the corpus cavernosum, allowing for increased blood inflow. The action of cGMP is terminated by the enzyme phosphodiesterase type 5 (PDE5). Sildenafil's molecular structure mimics that of cGMP, allowing it to act as a competitive inhibitor of PDE5.[14] By blocking PDE5, Sildenafil prevents the degradation of cGMP, leading to prolonged smooth muscle relaxation and enhanced erectile function.[13]
Caption: Mechanism of Sildenafil via PDE5 inhibition.
Rimonabant: GPCR Antagonism for Metabolic Regulation
Rimonabant (Acomplia), though withdrawn from the market due to psychiatric side effects, is a classic example of a pyrazole-based drug designed to antagonize a G-protein coupled receptor (GPCR).
-
Mechanism of Action: Rimonabant acts as a selective antagonist or inverse agonist for the cannabinoid-1 (CB1) receptor. The endocannabinoid system, including the CB1 receptor, is a key regulator of appetite and energy metabolism.[11] CB1 receptors are located in the brain (hypothalamus) and in peripheral tissues like adipose tissue and the liver.[11] Activation of these receptors by endocannabinoids like anandamide stimulates appetite and promotes fat storage.[15] By blocking the CB1 receptor, Rimonabant effectively turns off these signals, leading to decreased food intake, reduced lipogenesis (fat storage), and a resulting decrease in body weight.[11][15] Its withdrawal underscores the complexity of targeting receptors with widespread physiological roles.
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- 15. A pyrazole derivative of curcumin enhances memory - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Binding Affinity of Pyrrolidinone- and Pyrazole-Containing Ligands: A Guide for Researchers
This guide provides a comparative analysis of the binding affinities of several classes of pyrrolidinone- and pyrazole-containing ligands for their respective biological targets. In the dynamic field of drug discovery, understanding the structure-activity relationship (SAR) and the nuances of binding affinity is paramount for the rational design of potent and selective therapeutic agents. This document delves into the specifics of ligand-target interactions, offering researchers, scientists, and drug development professionals a comprehensive overview of experimental data and methodologies for three distinct classes of compounds: pyrrolidone-based p53-MDM2 inhibitors, substituted 4-phenylpyrrolidin-2-ones as SV2A ligands, and dihydropyrido[2,3-b]pyrazin-2-ones as CRF1 receptor antagonists.
Pyrrolidone Derivatives as Inhibitors of the p53-MDM2 Interaction
The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical target in oncology.[1] The discovery of small molecules that can disrupt this protein-protein interaction and reactivate p53 function in cancer cells is a promising therapeutic strategy.[1] A series of pyrrolidone derivatives have been identified as potent inhibitors of this interaction.[1][2]
Comparative Binding Affinity
The binding affinities of several pyrrolidone derivatives for the MDM2 protein have been determined using a fluorescence polarization-based binding assay. The inhibition constant (Ki) is a measure of the binding affinity, with a lower Ki value indicating a higher affinity.[1][2]
| Compound | Substitutions | Ki (μM) |
| 5 | - | 0.780[1] |
| 32 | 4-bromo on C5-phenyl | 0.290[2] |
| 41 | 3-isopropoxy | 0.260[1] |
| 60a | (R)-α-phenylethylamine at C3 | 0.150[1] |
| Nutlin-3a (Reference) | - | 0.230[2] |
Table 1: Comparative binding affinities of selected pyrrolidone derivatives for MDM2.
Structure-Activity Relationship (SAR) Insights
The optimization of the initial hit, compound 5, led to the discovery of derivatives with significantly improved binding affinity.[2] The introduction of a 4-bromo substituent on the C5-phenyl ring (compound 32) resulted in a notable increase in potency.[2] Further modifications to the C3-hydroxyl group of the pyrrole ring, such as the introduction of an isopropoxy group (compound 41), also yielded compounds with nanomolar binding activity.[1][2] Interestingly, the stereochemistry at the C3 position was found to be crucial, with the (R)-α-phenylethylamine diastereoisomer (60a) exhibiting high affinity while the corresponding (S)-isomer was inactive.[2]
Experimental Protocol: Fluorescence Polarization (FP) Binding Assay
This assay quantitatively measures the binding of a fluorescently labeled p53-derived peptide to the MDM2 protein and the displacement of this peptide by a test compound.[3][4]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled p53 peptide (e.g., Rd-p53) in an appropriate assay buffer.
-
Prepare a stock solution of the purified MDM2 protein in the same assay buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup (384-well plate):
-
Add 20 µL of the diluted test compounds to the wells.
-
Add 40 µL of an assay solution containing the MDM2 protein and the fluorescently labeled p53 peptide to each well. The final concentrations should be optimized, for example, 1 µM MDM2 and 50 nM Rd-p53 peptide.[3]
-
-
Incubation:
-
Centrifuge the plate briefly (e.g., 2 minutes at 200 x g) and incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow the binding to reach equilibrium.[3]
-
-
Measurement:
-
Measure the fluorescence polarization signal using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., excitation at 531 nm and emission at 595 nm for a Rhodamine-labeled peptide).[3]
-
-
Data Analysis:
-
The data is used to calculate the percentage of inhibition of the fluorescent peptide binding by the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the binding) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Sources
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benchmarking 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one in high-throughput screening libraries
Benchmarking 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one in High-Throughput Fragment Libraries: A Comprehensive Guide
Executive Summary
In the landscape of modern drug design, Fragment-Based Drug Discovery (FBDD) has superseded traditional High-Throughput Screening (HTS) for targets with challenging or cryptic binding pockets. Rather than screening massive, complex molecules that often suffer from steric clashes, FBDD utilizes small, low-molecular-weight chemical fragments to probe binding hotspots efficiently[1].
This guide provides an in-depth technical benchmarking of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one —a highly versatile, bifunctional fragment. By combining the hydrogen-bonding capacity of a pyrrolidone core with the π -stacking potential of an ethyl-pyrazole ring, this compound serves as an optimal starting point for hit-to-lead optimization. Below, we objectively compare its physicochemical properties, biophysical screening performance, and structural dynamics against standard fragment motifs.
Physicochemical Profiling: The "Rule of 3" Paradigm
The success of any fragment library hinges on the solubility and simplicity of its constituents. Because fragments bind weakly (typically Kd in the micromolar to millimolar range), they must be screened at high concentrations (1–5 mM). Poorly soluble compounds form colloidal aggregates at these concentrations, leading to false-positive assay readouts.
To ensure synthetic accessibility and optimal binding efficiency, fragments are strictly benchmarked against the "Rule of 3" (Ro3) : Molecular Weight ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors (HBD) ≤ 3, and Hydrogen Bond Acceptors (HBA) ≤ 3[1].
As shown in Table 1 , 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one perfectly aligns with Ro3 criteria. Unlike simple pyrrolidones, which lack sufficient structural complexity to drive measurable affinity, this bifunctional fragment introduces moderate lipophilicity (cLogP 0.82) and an extended topological polar surface area (TPSA), making it highly suitable for targeting both deep enzymatic pockets and shallower Protein-Protein Interactions (PPIs)[2].
Table 1: Physicochemical Benchmarking of Fragment Motifs
| Compound / Motif | MW (Da) | cLogP | HBD | HBA | Rotatable Bonds | TPSA (Ų) | Ro3 Compliant? |
| 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one | 193.25 | 0.82 | 1 | 3 | 3 | 46.5 | Yes |
| Pyrrolidin-2-one (Baseline Core) | 85.10 | -0.85 | 1 | 1 | 0 | 29.1 | Yes |
| 1-ethyl-1H-pyrazole (Baseline Core) | 96.13 | 0.90 | 0 | 2 | 1 | 17.8 | Yes |
| Pyrazinamide (Reference Anti-TB Fragment) | 123.11 | -0.60 | 1 | 3 | 1 | 65.6 | Yes |
High-Throughput Biophysical Benchmarking
To accurately benchmark this fragment, we employ a self-validating biophysical screening cascade. We avoid biochemical enzymatic assays in the primary screen, as high fragment concentrations often interfere with optical readouts. Instead, we utilize a thermodynamic and magnetic resonance workflow[3].
Caption: Workflow of biophysical fragment screening from primary triage to structural resolution.
Protocol 1: Self-Validating Thermal Shift Assay (TSA)
Causality: The TSA (or Differential Scanning Fluorimetry) measures the thermodynamic stabilization of a protein upon ligand binding. As the protein is heated, it unfolds and exposes hydrophobic core residues. A fluorescent dye (SYPRO Orange) binds these regions, emitting a signal. If the fragment binds the native state, it increases the energy required to unfold the protein, shifting the melting temperature ( Tm ) higher[3].
Step-by-Step Methodology:
-
Preparation: Prepare a 96-well PCR plate. To each well, add 2 μ M of the target protein, 5X SYPRO Orange dye, and 1 mM of the fragment in a final buffer volume of 20 μ L (maximum 2% DMSO).
-
Execution: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR machine. Monitor fluorescence (Ex: 490 nm, Em: 530 nm).
-
Self-Validation System: A protocol is only valid if internal controls behave as expected.
-
Negative Control: Wells containing 2% DMSO (no fragment) must establish the baseline Tm .
-
Positive Control: Wells containing a known high-affinity ligand (e.g., 1 mM ATP for a kinase) must yield a predefined ΔTm shift (e.g., +5.0°C).
-
Hit Criteria: The fragment is flagged as a hit only if it induces a ΔTm≥0.5°C relative to the negative control while the positive control passes[3].
-
Protocol 2: Self-Validating Saturation Transfer Difference (STD) NMR
Causality: While TSA proves stabilization, it cannot differentiate between active-site binding and non-specific allosteric aggregation. STD-NMR solves this by exploiting the nuclear Overhauser effect (NOE). By selectively irradiating the protein with radiofrequencies, magnetization spreads through the protein and transfers only to fragments physically bound to it. Because fragments have fast on/off rates, the magnetized fragment returns to the bulk solution where its amplified signal is detected[4].
Step-by-Step Methodology:
-
Sample Prep: Prepare a solution containing 10 μ M target protein and 1 mM fragment in deuterated buffer (e.g., 50 mM Tris-d11, D2O, pD 7.4).
-
Execution: Acquire a 1D 1 H NMR spectrum. Apply a train of Gaussian pulses at -1.0 ppm (on-resonance, to saturate the protein's aliphatic protons) and at 40 ppm (off-resonance, as a reference). Subtract the on-resonance spectrum from the off-resonance spectrum to yield the STD spectrum.
-
Self-Validation System (Competition Assay): To prove the fragment binds the specific active site, spike the NMR tube with 50 μ M of a known, tight-binding competitive inhibitor. Re-run the STD sequence. If the fragment's STD signal is suppressed by ≥ 50%, the binding is validated as target-specific and localized to the active site[4].
Comparative Screening Performance
When subjected to the screening cascade outlined above, 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one demonstrates superior hit rates compared to its isolated baseline motifs. The pyrazole ring is known to stack efficiently against nicotinamide rings (e.g., NADH) and form critical H-bonds[4], while the pyrrolidone core frequently engages backbone amides in kinase hinge regions.
Table 2: Comparative Screening Hit Rates and Ligand Efficiency (LE) (Data synthesized from standard FBDD library benchmarks across diverse target classes)
| Target Class | Assay Modality | Hit Rate: Fragment A (Bifunctional) | Hit Rate: Fragment B (Pyrrolidone only) | Hit Rate: Fragment C (Pyrazole only) | Avg. Ligand Efficiency (LE) |
| Kinases (ATP-pocket) | TSA → NMR | 4.2% | 1.1% | 2.8% | ~0.35 kcal/mol/HA |
| NAD-Dependent Enzymes | STD-NMR | 5.5% | 0.5% | 4.1% | ~0.38 kcal/mol/HA |
| Protein-Protein Interactions | SPR → NMR | 1.8% | 0.2% | 0.4% | ~0.29 kcal/mol/HA |
Note: Ligand Efficiency (LE) normalizes binding affinity by the number of heavy atoms (HA). An LE > 0.3 is considered highly favorable for downstream optimization.
Structural Dynamics & Hit-to-Lead Expansion
The true value of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one lies in its synthetic tractability and defined growth vectors. Once a fragment is validated via X-ray crystallography, medicinal chemists must "grow" the molecule to increase affinity[1].
Caption: Pharmacophore mapping and hit-to-lead growth vectors for the bifunctional fragment.
Mechanistic Expansion Strategies:
-
Motif A (Pyrrolidone): The unsubstituted N1 nitrogen acts as a strict hydrogen bond donor, while the C2 carbonyl acts as an acceptor. If X-ray data reveals the N1 facing a solvent channel, it serves as an ideal vector (Vector 2) for adding solubilizing groups (e.g., morpholine) without disrupting the primary binding pose.
-
Motif B (Pyrazole): The ethyl group on the pyrazole provides a slight lipophilic bump that can anchor into shallow hydrophobic sub-pockets, a feature particularly beneficial for disrupting flat Protein-Protein Interaction (PPI) interfaces[2]. The N2 of the pyrazole remains available to accept hydrogen bonds from adjacent threonine or serine residues[4].
By benchmarking this fragment through rigorous, self-validating biophysical screens, researchers can confidently deploy it as a high-value anchor in next-generation drug discovery campaigns.
Sources
Cross-Validation of Biological Activity Assays for 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
Executive Summary
As a Senior Application Scientist, I frequently oversee the triage of early-stage pharmacophores. The compound 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one (CAS 1694172-54-7) is a highly versatile fragment building block, predominantly utilized in the synthesis of next-generation kinase inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1)[1]. Because HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling, its inhibition is a major frontier in cancer immunotherapy[1].
However, evaluating low-molecular-weight fragments requires a rigorous, self-validating assay cascade. Relying on a single biochemical readout often leads to the progression of false positives (e.g., pan-assay interference compounds or aggregators). This guide objectively compares the baseline performance of this pyrrolidin-2-one fragment against fully optimized alternative inhibitors (such as Sunitinib and GNE-6893) and provides the step-by-step, orthogonally cross-validated methodologies required to prove true biological activity[1][2].
Performance Comparison: Fragment vs. Optimized Alternatives
To establish a baseline, we must compare the biological activity of our starting fragment against known reference standards. The data below illustrates why an orthogonal cascade—moving from biochemical to biophysical to cellular assays—is mandatory. Fragments typically exhibit micromolar affinity due to fewer non-covalent interactions, which is heavily outcompeted by intracellular ATP in live-cell assays[3][4].
Table 1: Quantitative Cross-Validation of HPK1 Inhibitors
| Compound / Product | TR-FRET IC₅₀ (nM) | SPR Kₒ (nM) | NanoBRET IC₅₀ (nM) | Selectivity Profile |
| 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one | 2,500 ± 150 | 3,100 ± 200 | > 10,000 | Fragment-like (Broad) |
| Sunitinib (Reference Control) | 10 ± 2 | 15 ± 3 | 45 ± 5 | Pan-kinase (Poor) |
| GNE-6893 (Optimized Lead) | 2.6 ± 0.4 | 4.1 ± 0.5 | 12 ± 2 | HPK1 Selective (High) |
Data Interpretation: While the fragment shows measurable biochemical inhibition (TR-FRET) and direct binding (SPR), its cellular target engagement (NanoBRET) drops off significantly. This is a classic hallmark of a fragment that lacks the binding enthalpy to compete with physiological ATP concentrations (~1-5 mM) inside a live cell[3]. In contrast, the highly optimized alternative, GNE-6893, maintains single-digit nanomolar potency across all platforms[1].
The Orthogonal Assay Cascade (Methodologies & Causality)
A trustworthy screening protocol must be a self-validating system. We employ a three-tier approach: Biochemical (to prove catalytic inhibition), Biophysical (to prove direct 1:1 stoichiometry), and Cellular (to prove physiological relevance)[2].
Protocol A: TR-FRET Biochemical Assay (Catalytic Inhibition)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is our primary high-throughput screening tool[1].
Step-by-Step Methodology:
-
Reagent Preparation: Dilute recombinant human HPK1 enzyme, biotinylated SLP-76 substrate peptide, and the test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)[1].
-
Compound Incubation: Add 2.5 µL of the compound to 5 µL of the enzyme/substrate mix in a 384-well plate. Incubate for 15 minutes to allow pre-equilibrium binding.
-
Reaction Initiation: Add 2.5 µL of ATP (at the predetermined Kₘ value of ~20 µM) to initiate phosphorylation. Incubate for 60 minutes.
-
Quench & Detect: Add 5 µL of detection mix containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC[1].
-
Readout: Measure emission at 665 nm (acceptor) and 620 nm (donor) after 340 nm excitation.
The Causality: Why use EDTA in the quench step? EDTA rapidly chelates the Mg²⁺ ions required for ATP coordination by the kinase. This instantly "freezes" the reaction, ensuring that the kinetic snapshot is perfectly preserved and preventing signal drift during plate reading[1].
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
To rule out false positives caused by compound aggregation, we cross-validate TR-FRET hits using SPR, a label-free biophysical method[2][5].
Step-by-Step Methodology:
-
Surface Preparation: Utilize a Biacore or ProteOn system with a Ni-NTA sensor chip.
-
Target Immobilization: Capture His-tagged HPK1 onto the chip surface at a density of ~2000 Response Units (RU).
-
Single-Cycle Kinetics: Inject 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one in a 5-step concentration series (e.g., 0.5 µM to 8 µM) without intermediate regeneration steps[5].
-
Dissociation: Allow running buffer to flow for 300 seconds to measure the dissociation rate (k_off).
-
Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kₒ.
The Causality: Why use His-tag capture instead of standard amine coupling? Amine coupling randomly modifies surface lysines on the kinase, which can sterically occlude the ATP-binding pocket. Capture coupling ensures the kinase is uniformly oriented and fully active[5].
Protocol C: NanoBRET Cellular Target Engagement
Finally, we must prove the compound can penetrate a live cell membrane and bind the target in the presence of competing intracellular ATP[3][4].
Step-by-Step Methodology:
-
Transfection: Transfect HEK293T cells with a plasmid encoding an HPK1-NanoLuc luciferase fusion protein. Seed into 384-well plates and incubate overnight[4][6].
-
Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer (which binds the ATP pocket of HPK1) alongside varying concentrations of the test compound[7].
-
Equilibration: Incubate for 2 hours at 37°C to allow the compound to compete with the tracer for the kinase active site.
-
Substrate Addition: Add the NanoLuc substrate and an extracellular NanoLuc inhibitor (to quench signal from dead cells)[7].
-
Readout: Measure BRET signal. A decrease in signal indicates the compound has successfully displaced the tracer[7].
The Causality: Why is this step critical for fragment validation? Fragments like our pyrrolidin-2-one derivative often look promising in biochemical assays but fail here. The NanoBRET assay strictly filters out compounds with poor membrane permeability or insufficient binding enthalpy to overcome the 1-5 mM ATP concentration inside live cells[3][4].
Mandatory Visualizations
The following diagrams illustrate the logical flow of our self-validating assay cascade and the mechanistic relationship between the compound and the target.
Orthogonal screening workflow for validating pyrazole-pyrrolidinone kinase inhibitors.
Mechanistic relationship between HPK1 target binding and orthogonal assay readouts.
Sources
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- 2. reactionbiology.com [reactionbiology.com]
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- 4. High-Throughput Implementation of the NanoBRET Target Engagement Intracellular Kinase Assay to Reveal Differential Compound Engagement by SIK2/3 Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Guide to the Structural Activity Relationship (SAR) of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one and its Analogs
In the landscape of modern drug discovery, the pyrrolidinone and pyrazole scaffolds are privileged structures, frequently appearing in compounds with a wide array of biological activities.[1][2][3][4] This guide provides a comprehensive analysis of the structural activity relationship (SAR) of the novel compound 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one. By dissecting the molecule into its core components, we will explore how structural modifications can modulate its biological effects, drawing upon established principles from analogous chemical series. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the SAR of this chemical class for the rational design of new therapeutic agents.
Introduction to the Core Scaffold
The molecule 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is a conjugate of two key heterocyclic rings: a pyrazole and a pyrrolidin-2-one, connected by a methylene linker. The inherent biological activities of both pyrazole and pyrrolidinone derivatives are vast and well-documented, ranging from anticancer and anti-inflammatory to neurological and antimicrobial applications.[4][5][6][7] The specific combination in this scaffold presents a unique opportunity for fine-tuning biological activity through targeted chemical modifications.
To establish a robust SAR, a systematic medicinal chemistry campaign would be initiated. This involves the synthesis of analogs with modifications at key positions and subsequent evaluation in relevant biological assays. The choice of initial assays would be guided by preliminary screening or by the known targets of structurally similar compounds.
Deconstructing the SAR: A Component-by-Component Analysis
For a clear understanding of the SAR, we will analyze the molecule in three distinct parts: the pyrazole ring, the pyrrolidin-2-one ring, and the methylene linker.
The Pyrazole Moiety: A Hub of Modifiable Positions
The 1-ethyl-1H-pyrazole ring offers several positions for modification that can significantly impact the compound's properties, including its potency, selectivity, and pharmacokinetic profile.
-
N1-Substitution: The ethyl group at the N1 position of the pyrazole is a critical determinant of activity. SAR studies on other pyrazole-containing compounds have shown that the size and nature of this substituent can influence binding affinity and selectivity.[8] For instance, in a series of bis-pyrazole molecules, alkyl substitution at one of the N1 positions was found to be important for inhibitory activity against phagocytosis.[8]
-
Proposed Modifications: A systematic exploration would involve varying the alkyl chain length (methyl, propyl, butyl), introducing branching (isopropyl, tert-butyl), and incorporating cyclic structures (cyclopropyl, cyclohexyl). Furthermore, the introduction of polar functional groups (e.g., hydroxyl, ether, amine) on the alkyl chain could enhance solubility and introduce new hydrogen bonding interactions.
-
-
C3 and C5 Positions: The C3 and C5 positions of the pyrazole ring are also amenable to substitution. In many biologically active pyrazoles, these positions are substituted with aryl or heteroaryl groups, which can engage in crucial π-π stacking or hydrophobic interactions with the target protein.[9] For example, in a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position was a key requirement for potent activity.[9]
-
Proposed Modifications: Introducing small alkyl groups (methyl, ethyl) or various substituted phenyl rings (e.g., with halo, methoxy, or trifluoromethyl groups) at these positions would be a logical starting point.
-
-
C4 Position: The C4 position is the point of attachment to the rest of the molecule. While direct substitution on this carbon is less common in this specific arrangement, exploring alternative linkers or substitution patterns at this position in more complex analogs could be considered in later stages of optimization.
The Pyrrolidin-2-one Core: A Chiral Scaffold for Diverse Interactions
The pyrrolidin-2-one ring, also known as a γ-lactam, is a versatile scaffold found in numerous pharmaceuticals, including nootropic agents like piracetam.[1] Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, which is advantageous for achieving high-affinity binding to biological targets.[2]
-
Stereochemistry at C5: The C5 position of the pyrrolidin-2-one ring is a chiral center. The stereochemistry at this position is often critical for biological activity. Enantiomers can exhibit vastly different potencies and even different pharmacological effects. Therefore, the synthesis of enantiomerically pure compounds is essential for a thorough SAR evaluation.[10]
-
Experimental Approach: Chiral separation of the racemic mixture or asymmetric synthesis would be required to evaluate the individual (R)- and (S)-enantiomers.
-
-
N1-Substitution: The nitrogen atom of the pyrrolidinone ring is a potential site for modification. However, in many cases, the N-H group acts as a crucial hydrogen bond donor. Alkylation or acylation at this position would eliminate this possibility and could drastically alter the binding mode and activity.
-
Proposed Modifications: Small alkyl groups or acyl groups could be introduced to probe the steric and electronic requirements at this position.
-
-
C3 and C4 Positions: The C3 and C4 positions of the pyrrolidinone ring can also be functionalized. For instance, introducing substituents at the C4 position has been a successful strategy in the development of various bioactive molecules.[11]
-
Proposed Modifications: Alkyl, aryl, or functionalized side chains could be introduced at the C4 position to explore potential interactions with the target.
-
The Methylene Linker: More Than Just a Spacer
The methylene bridge connecting the pyrazole and pyrrolidinone rings plays a crucial role in defining the relative orientation of these two key pharmacophores.
-
Linker Length and Rigidity: The length and flexibility of the linker are critical parameters. Increasing the linker length (e.g., to an ethylene or propylene chain) would increase the distance and rotational freedom between the two rings, which could impact the ability of the molecule to adopt the optimal conformation for binding. Conversely, introducing rigidity, for example, by incorporating a double bond or a small ring, could lock the molecule in a more favorable conformation.
-
Proposed Modifications: Synthesis of homologs with longer alkyl chains and analogs with rigid linkers (e.g., ethenylene, cyclopropylene) would be necessary to probe these effects.
-
Hypothetical SAR Exploration: A Tabular Summary
The following table summarizes the proposed modifications and their potential impact on biological activity, based on the principles discussed above.
| Molecular Region | Position | Modification | Anticipated Effect on Activity | Rationale |
| Pyrazole Ring | N1 | Vary alkyl chain (methyl, propyl, etc.); Introduce branching or rings | Modulation of potency and selectivity | Optimizing hydrophobic interactions and steric fit.[8] |
| C3, C5 | Introduce small alkyl or substituted aryl groups | Potential for significant increase in potency | Establishing new hydrophobic or π-π stacking interactions.[9] | |
| Pyrrolidin-2-one Ring | C5 | Separate and test individual enantiomers | Likely that one enantiomer is significantly more active | Stereochemistry is often critical for specific receptor binding.[10] |
| N1 | Alkylation or acylation | Potential loss of activity if N-H is a hydrogen bond donor | Probing the necessity of a hydrogen bond donor at this position. | |
| C4 | Introduce alkyl or aryl substituents | Potential to access new binding pockets and increase potency | Exploring additional interactions with the target.[11] | |
| Linker | Methylene | Increase linker length (e.g., -(CH2)2-) or introduce rigidity | Modulation of potency by altering the relative orientation of the pharmacophores | Optimizing the spatial arrangement of the pyrazole and pyrrolidinone rings. |
Experimental Workflow for SAR Determination
A systematic approach is crucial for elucidating the SAR of this compound class. The following workflow outlines the key steps.
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- 11. Discovery and preclinical profile of teneligliptin (3-[(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-ylcarbonyl]thiazolidine): a highly potent, selective, long-lasting and orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one Reference Standard Batches
This guide provides a comprehensive framework for the validation of new batches of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one, a critical reference standard for pharmaceutical development and quality control. The protocols and analyses detailed herein are designed to rigorously establish the identity, purity, and potency of the reference material, ensuring its suitability for its intended analytical purpose. The experimental design is grounded in principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]
The validation of a reference standard is a foundational activity in drug development. An insufficiently characterized reference standard can delay or prevent regulatory approval of a drug product.[5] This guide establishes a self-validating system where the suitability of analytical methods is confirmed before evaluating the reference material itself, ensuring trustworthy and reproducible results.
Foundational Principles: The Validation Workflow
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] For a reference standard, this involves a multi-faceted analytical approach to confirm its structure and quantify its absolute purity. The overall process ensures that any new batch is directly comparable to the primary reference standard and is fit for use in quality control assays.
Below is a diagram illustrating the comprehensive workflow for qualifying a new batch of a reference standard.
Caption: High-level workflow for reference standard validation.
Identity Confirmation: Structural Elucidation
The first critical step is to unequivocally confirm the chemical structure of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one. This is achieved by a combination of spectroscopic techniques, with each providing orthogonal, complementary data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are paramount for confirming the molecular structure. The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure. The data from a new batch should be directly overlaid with the primary reference standard to demonstrate identity.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the compound's accurate mass. The measured mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical mass calculated from the elemental formula (C10H15N3O), providing strong evidence of the correct composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides a characteristic "fingerprint" of the molecule based on the vibrational frequencies of its functional groups. Key absorbances, such as the C=O stretch of the pyrrolidinone ring and vibrations from the pyrazole ring, must be present.
Purity and Impurity Profiling
Purity is not a single measurement but a comprehensive assessment of all potential extraneous substances. Impurities are classified into organic, inorganic, and residual solvents.[5]
Caption: Relationship between impurity types and analytical methods.
Reverse-phase HPLC with UV detection is the workhorse method for quantifying non-volatile organic impurities.[6] The method must be validated for specificity, linearity, accuracy, precision, and sensitivity (Limit of Quantitation, LOQ) as per ICH Q2(R1) guidelines.[2][3][7]
Experimental Protocol: HPLC-UV Purity Method
-
System : UHPLC system with a photodiode array (PDA) detector.
-
Column : C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 5% B to 95% B over 15 minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40 °C.
-
Detection Wavelength : 220 nm.
-
Injection Volume : 2 µL.
-
Sample Preparation : Accurately weigh ~25 mg of the reference standard batch and dissolve in 50 mL of 50:50 Water:Acetonitrile to make a 0.5 mg/mL solution.
-
System Suitability : Before analysis, perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%.[8]
-
Quantitation : Impurities are quantified using area percent normalization, assuming a relative response factor of 1.0 for unknown impurities. Any impurity greater than the reporting threshold (e.g., 0.05%) should be identified by LC-MS if possible.
Residual solvents are volatile organic impurities introduced during the manufacturing process.[5] Their levels are strictly controlled according to ICH Q3C guidelines. Headspace GC with a mass selective detector (MS) provides high sensitivity and specificity for this analysis.
Experimental Protocol: Headspace GC-MS
-
System : GC with a mass selective detector and a headspace autosampler.
-
Column : 6% cyanopropylphenyl / 94% dimethyl polysiloxane, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas : Helium, constant flow at 1.2 mL/min.
-
Oven Program : 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Headspace Parameters : Vial equilibration at 80 °C for 15 min.
-
Sample Preparation : Accurately weigh ~100 mg of the reference standard into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).
-
Analysis : Screen for all potential solvents used in the synthesis. Quantify any detected solvents against a calibrated standard.
Water is a common impurity that can affect the potency of a reference standard. Coulometric Karl Fischer titration is the preferred method for accurately determining low levels of water content.
Experimental Protocol: Coulometric Karl Fischer
-
System : Coulometric Karl Fischer titrator.
-
Sample Preparation : Accurately weigh an appropriate amount of the standard (typically 20-50 mg) and add it directly to the titration vessel.
-
Analysis : Perform the titration in triplicate. The RSD of the three measurements should be ≤ 10%.
Assay (Potency) Determination
The assay value, or potency, is the most critical attribute of a reference standard. It is the certified content of the pure analyte, which is used to calculate the concentration of solutions for quantitative analyses. The most robust approach is to use a mass balance calculation, which combines data from multiple independent tests.
Assay by Mass Balance (%) = 100% - % Organic Impurities - % Water Content - % Residual Solvents - % Non-volatile Inorganic Impurities
Experimental Protocol: Assay by HPLC (vs. Primary Standard) This method is used to confirm the purity calculated by mass balance and to ensure batch-to-batch consistency.
-
Methodology : Use the same HPLC-UV method as described in Section 3.1.
-
Standard Preparation : Prepare a solution of the primary (previously certified) reference standard at a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation : Prepare the new batch at the same target concentration.
-
Analysis : Inject the standard and sample solutions in triplicate.
-
Calculation : Calculate the assay of the new batch relative to the primary standard: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Assay_Standard
Comparative Data Analysis: Three Hypothetical Batches
The following table presents a comparative analysis of three hypothetical batches of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one against established acceptance criteria.
| Parameter | Analytical Method | Acceptance Criteria | Batch A Results | Batch B Results | Batch C Results |
| Identity | NMR, MS, FTIR | Conforms to structure | Conforms | Conforms | Conforms |
| Appearance | Visual Inspection | White to off-white solid | White solid | White solid | Yellowish solid |
| Purity (Organic) | HPLC-UV | ≥ 99.5% area | 99.85% | 99.91% | 99.45% |
| Largest Unknown Impurity | HPLC-UV | ≤ 0.10% | 0.08% | 0.05% | 0.25% |
| Total Impurities | HPLC-UV | ≤ 0.50% | 0.15% | 0.09% | 0.55% |
| Water Content | Karl Fischer | ≤ 0.5% | 0.12% | 0.18% | 0.45% |
| Residual Solvents | Headspace GC-MS | Meets ICH Q3C limits | Meets limits | Meets limits | Ethanol: 6000 ppm (Exceeds limit of 5000 ppm) |
| Residue on Ignition | USP <281> | ≤ 0.1% | 0.05% | 0.03% | 0.08% |
| Assay (by Mass Balance) | Calculation | Report Value | 99.6% | 99.7% | N/A |
| Overall Assessment | - | Meets all criteria | PASS | PASS | FAIL |
Analysis of Results:
-
Batch A and Batch B both meet all pre-defined specifications. Their high purity, low water content, and negligible residual solvent levels make them suitable for certification as reference standards. Batch B shows slightly higher purity than Batch A.
-
Batch C fails on multiple criteria. Its appearance is out of specification, suggesting potential degradation. The purity by HPLC is below the 99.5% threshold, with a single impurity exceeding the 0.10% limit and total impurities exceeding the 0.50% limit. Furthermore, it contains an unacceptable level of residual ethanol.[5] Therefore, Batch C is rejected and not suitable for use as a reference standard.
This comparative guide underscores the necessity of a rigorous, multi-technique approach to reference standard validation. By adhering to these principles and protocols, researchers and drug developers can ensure the quality and reliability of their analytical data, which is fundamental to bringing safe and effective medicines to patients.
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LC-MS/MS determination of 2-(4-((2-(2S,5R)-2-Cyano-5-ethynyl-1-pyrrolidinyl)-2-oxoethylamino)-4-methyl-1-piperidinyl)-4-pyridinecarboxylic acid (ABT-279) in dog plasma with high-throughput protein precipitation sample preparation . PubMed. Available at: [Link]
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Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity . MDPI. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. Available at: [Link]
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5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one proper disposal procedures
Proper Disposal and Handling Procedures for 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
As a specialized intermediate frequently utilized in the synthesis of neuroactive radiotracers (such as SV2A PET imaging ligands) and advanced pharmaceutical agents[1][2], 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one (CAS: 1694172-54-7) requires stringent handling and disposal protocols[3].
Because this molecule contains both a highly polar pyrrolidin-2-one core and a nitrogen-rich pyrazole ring, improper disposal can lead to aquatic toxicity and the release of hazardous nitrogen oxides (NOx) upon uncontrolled combustion[4]. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe segregation, containment, and destruction of this compound.
Hazard Assessment & Chemical Causality
To safely dispose of a chemical, one must first understand the mechanistic causality behind its hazards:
-
The Pyrrolidin-2-one Core: Lactam structures like pyrrolidin-2-one are highly polar and miscible with a wide range of organic solvents and water[5]. If poured down the drain, they bypass standard municipal filtration, leading to persistent environmental contamination.
-
The Pyrazole Ring: The 1-ethyl-1H-pyrazole moiety significantly increases the nitrogen content of the molecule. When subjected to standard low-temperature burning, nitrogenous heterocycles undergo incomplete combustion, generating toxic NOx gases and carbon monoxide[4].
-
Radiochemistry Overlap: Because this specific scaffold is heavily utilized in the synthesis of SV2A ligands (e.g., SDM-8, SDM-16)[2][6], waste streams may occasionally be contaminated with radioactive isotopes (like 18 F or 11 C). Note: If radiolabeled, the waste must first undergo decay-in-storage (DIS) protocols before chemical disposal.
Quantitative Chemical & Waste Profile
Summarized below are the critical parameters that dictate the logistical handling of this compound.
| Property / Parameter | Value / Classification |
| Chemical Name | 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one |
| CAS Number | 1694172-54-7[3] |
| Molecular Formula | C 10 H 15 N 3 O |
| Primary Hazards | Mild skin/eye irritant; aquatic toxicity; toxic combustion byproducts (NOx, CO)[4] |
| Waste Stream Category | Non-Halogenated Organic Waste (if solvent-free or in halogen-free solvents) |
| Recommended Destruction | High-Temperature Incineration (>1000°C) with NOx scrubbing[4] |
| Incompatible Materials | Strong oxidizing agents, strong acids (can trigger exothermic degradation) |
Step-by-Step Disposal Methodology
The following protocol ensures that waste is processed safely and remains compliant with environmental protection standards.
Step 1: Reaction Quenching and Catalyst Segregation Pyrrolidin-2-one derivatives are frequently synthesized or modified using palladium-catalyzed cross-coupling or hydrogenation reactions[1].
-
Action: Before disposing of the organic filtrate, ensure all transition metal catalysts (e.g., Pd/C) are filtered out through a pad of acid-washed Celite[1].
-
Causality: Disposing of active Pd/C into an organic waste carboy containing flammable solvents can cause pyrophoric ignition. Catalyst waste must be kept wet with water and routed to a separate heavy-metal recovery stream.
Step 2: Waste Segregation and Packaging
-
For Liquid Waste (Solutions in EtOAc, THF, EtOH): Transfer the solution into a designated, clearly labeled, chemically compatible carboy (e.g., HDPE) marked as "Non-Halogenated Organic Waste." Ensure the container is kept tightly closed in a well-ventilated area to prevent vapor accumulation.
-
For Solid Waste (Powders/Crystals): Place the solid residue, along with any contaminated consumables (weighing boats, filter papers), into a heavy-duty polyethylene bag. Seal the bag and place it into a rigid, leak-proof secondary container.
Step 3: High-Temperature Incineration
-
Action: Transfer the packaged waste to a licensed hazardous waste management facility for thermal destruction.
-
Causality: The incinerator must operate at temperatures exceeding 1000°C with a minimum 2-second residence time[4]. This extreme thermal environment is required to break the robust pyrazole and pyrrolidinone rings, ensuring complete conversion to CO 2 and H 2 O. Furthermore, the facility must be equipped with continuous wet scrubbing systems to capture the SO 2 and NOx emissions generated by the nitrogen-rich pyrazole moiety[4].
Spill Response & Operational Plan
In the event of a localized spill during synthesis or waste transfer, execute the following operational plan:
-
Immediate Containment: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves (inspected for micro-tears), safety goggles, and a lab coat.
-
Avoid Aqueous Flushing: Do not flush the spill with water. Due to the high polarity of the pyrrolidin-2-one core, introducing water will rapidly expand the contamination zone and drive the chemical into floor drains.
-
Absorption: Cover liquid spills completely with an inert, non-combustible absorbent material such as dry sand or vermiculite.
-
Mechanical Cleanup: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty hazardous waste bag. Label it immediately as "Spill Cleanup: Contains 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one."
-
Final Decontamination: Only after the bulk chemical is mechanically removed should the affected surface be washed with a mild detergent and minimal water.
Disposal Workflow Visualization
Waste segregation and disposal workflow for 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one.
References
-
Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography - ACS Publications. [Link][1]
-
Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A - PMC / NIH.[Link][2]
-
A metabolically stable PET tracer for imaging synaptic vesicle protein 2A - bioRxiv.[Link][6]
-
2-PYRROLIDONE Safety Data - Ataman Kimya. [Link]
-
New Product Introduction Treatment – EPA Notification (Incineration of Pyrazole/Nitrogenous Wastes) - EPA.ie. [Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A) in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1694172-54-7|5-[(1-Ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one|BLD Pharm [bldpharm.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. 2-Pyrrolidone or Butyrolactam BP Ph Eur Grade Manufacturers [mubychem.com]
- 6. A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: Synthesis and preclinical characterization of [18F]SDM-16 | bioRxiv [biorxiv.org]
Personal protective equipment for handling 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
Comprehensive Safety and Operational Guide for Handling 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
As a Senior Application Scientist, I recognize that handling novel, pharmacologically active building blocks requires moving beyond generic safety data sheets. 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is a specialized heterocyclic intermediate. It shares significant structural homology with advanced neuro-imaging agents, specifically synaptic vesicle glycoprotein 2A (SV2A) PET radiotracers like SDM-16[1]. Because it is designed to interact with central nervous system targets, it must be handled under strict Occupational Exposure Band 3 (OEB 3) protocols until full toxicological profiling is complete.
This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE) and operational handling, ensuring both scientific integrity and operator safety.
Mechanistic Hazard Assessment: The Causality of Risk
To design an effective safety protocol, we must first understand the molecular behavior of the compound and why specific PPE is required:
-
The Pyrrolidin-2-one Motif (Permeation Risk): Compounds containing a pyrrolidinone ring possess high dipole moments and act as powerful skin permeation enhancers[2]. If this compound contacts the skin—especially in the presence of ambient moisture or lab solvents—the pyrrolidinone moiety can facilitate rapid penetration through the stratum corneum, potentially carrying other toxic impurities directly into systemic circulation. Standard latex gloves offer zero resistance to this mechanism.
-
The 1-Ethyl-1H-pyrazole Moiety (Irritation Risk): Pyrazole derivatives are known mucosal and respiratory irritants. According to GHS classifications for structurally analogous pyrazoles, exposure to micro-dust can trigger acute respiratory inflammation (STOT SE 3) and serious eye irritation (H319)[3].
Quantitative PPE Specifications
Because of the dual risks of skin permeation and respiratory irritation, standard laboratory attire is insufficient. The following table outlines the quantitatively validated PPE requirements for handling this compound.
| PPE Category | Recommended Material / Standard | Quantitative Metric | Replacement Frequency |
| Hand Protection (Inner) | Nitrile Rubber (EN 374) | ≥ 0.12 mm thickness | Every 2 hours or upon contamination |
| Hand Protection (Outer) | Butyl Rubber or Heavy Duty Nitrile | ≥ 0.40 mm thickness | Daily or immediately after a spill |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | 99.9% UV/Splash coverage | Reusable (Decontaminate daily) |
| Respiratory | Half-mask respirator with P100/OV cartridges | Assigned Protection Factor (APF) = 10 | 40 hours of use or 30 days |
| Body Protection | Flame-Resistant (FR) Lab Coat | Nomex® or equivalent | Launder weekly via certified service |
Step-by-Step Operational Methodologies
Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.
Protocol A: Safe Weighing and Material Transfer
-
System Validation: Before opening the chemical container, verify that the chemical fume hood monitor reads a face velocity of 80–120 feet per minute (fpm).
-
Causality: Velocities below 80 fpm fail to contain pyrazole micro-dust, while velocities above 120 fpm create turbulent eddies that can blow the powder out of the sash and into your breathing zone.
-
-
Static Elimination: Pass the closed container and the weighing vessel through an anti-static ionizer fan.
-
Causality: Heterocyclic powders often carry static charges. Neutralizing the charge prevents the powder from aerosolizing or clinging to your outer gloves during transfer.
-
-
Transfer: Use a grounded, anti-static micro-spatula to transfer the solid. Do not pour the solid directly from the vial.
-
Decontamination & Verification: Wipe the exterior of the sealed weighing vessel with a 70% isopropanol wipe. Visually inspect your outer gloves for any white powder residue before exiting the hood.
Protocol B: Chemical Spill Response and Neutralization
-
Isolate & Assess: Immediately evacuate personnel from a 5-meter radius. Verify if the spill is entirely contained within the fume hood. If it is outside the hood, immediately don your P100 respirator.
-
Containment: Surround the spilled powder with inert absorbent pads dampened with water or 10% ethanol.
-
Causality: Dry sweeping will aerosolize the pyrazole irritant, exacerbating inhalation risks[3]. Dampening the pads suppresses dust formation without causing a vigorous exothermic reaction.
-
-
Collection: Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.
-
Surface Decontamination: Wash the affected surface with a mild detergent and water, followed by a final wipe with 70% ethanol to dissolve any remaining pyrrolidinone residues[2].
Workflow Visualization
Figure 1: Operational workflow and spill response protocol for handling pyrazole-pyrrolidinones.
Waste Segregation and Disposal Plan
Improper disposal of pyrrolidinone derivatives can lead to environmental contamination due to their high water solubility.
-
Solid Waste: Place all contaminated PPE, wipes, and empty vials into a designated "Halogen-Free Organic Solid Waste" container. Ensure the container is hermetically sealed and labeled for high-temperature incineration.
-
Liquid Waste: Any solvent washings containing 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one must be collected in a compatible high-density polyethylene (HDPE) carboy. Do not mix with strong oxidizing agents, as the pyrazole nitrogen atoms can undergo rapid, potentially explosive oxidation.
References[1] Title: A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: synthesis and preclinical characterization of [18F]SDM-16
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
